Product packaging for 4-Methoxy-3-(methoxymethyl)benzaldehyde(Cat. No.:CAS No. 76646-41-8)

4-Methoxy-3-(methoxymethyl)benzaldehyde

Cat. No.: B1361442
CAS No.: 76646-41-8
M. Wt: 180.2 g/mol
InChI Key: SSPSDHKFVVPEOE-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methoxymethyl)benzaldehyde is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B1361442 4-Methoxy-3-(methoxymethyl)benzaldehyde CAS No. 76646-41-8

Properties

IUPAC Name

4-methoxy-3-(methoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-7-9-5-8(6-11)3-4-10(9)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPSDHKFVVPEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351736
Record name 4-methoxy-3-(methoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76646-41-8
Record name 4-methoxy-3-(methoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-3-(methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 76646-41-8

Introduction

4-Methoxy-3-(methoxymethyl)benzaldehyde is an aromatic aldehyde with potential applications in organic synthesis, particularly as a building block in the pharmaceutical and fragrance industries. Its molecular structure, featuring a benzaldehyde core with methoxy and methoxymethyl substituents, provides a versatile scaffold for the development of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 76646-41-8[Internal Search]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Melting Point 341 K (68 °C)[1]
Appearance Colorless blocks[1]
Purity ≥ 95% (NMR)[Internal Search]
Canonical SMILES COCC1=C(C=C(C=C1)C=O)OC[2]
InChI Key SSPSDHKFVVPEOE-UHFFFAOYSA-N[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound from a primary literature source remains elusive, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds. The synthesis would likely involve the protection of the aldehyde group of a suitable precursor, followed by the introduction of the methoxymethyl group and subsequent deprotection.

A plausible synthetic route, based on the synthesis of similar benzaldehyde derivatives, is outlined below. This should be considered a theoretical pathway and would require optimization and validation in a laboratory setting.

Hypothetical Synthesis Workflow

G cluster_0 Starting Material Preparation cluster_1 Protection of Aldehyde cluster_2 Introduction of Methoxymethyl Group cluster_3 Deprotection and Final Product Vanillin Vanillin Protection Protection of Aldehyde Group Vanillin->Protection e.g., Ethylene glycol, acid catalyst Protected_Vanillin Protected Vanillin (e.g., as an acetal) Protection->Protected_Vanillin Alkylation Alkylation with Chloromethyl methyl ether (or equivalent) Protected_Vanillin->Alkylation Methoxymethylated_Intermediate Methoxymethylated Intermediate Alkylation->Methoxymethylated_Intermediate Deprotection Deprotection of Aldehyde Group Methoxymethylated_Intermediate->Deprotection e.g., Acidic hydrolysis Final_Product This compound Deprotection->Final_Product

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Sodium hydride (NaH)

  • Chloromethyl methyl ether (MOM-Cl)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Protection of the Aldehyde:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve vanillin in toluene.

    • Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the acetal.

    • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected vanillin.

  • Introduction of the Methoxymethyl Group:

    • Dissolve the protected vanillin in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and add sodium hydride portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the reaction back to 0 °C and add chloromethyl methyl ether dropwise.

    • Let the reaction proceed at room temperature until completion (monitored by TLC).

    • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Deprotection of the Aldehyde:

    • Dissolve the purified methoxymethylated intermediate in a suitable solvent (e.g., acetone or THF).

    • Add an aqueous solution of hydrochloric acid.

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

    • Neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Recrystallize the final product to obtain pure this compound.

Potential Applications and Biological Significance

Currently, there is limited publicly available information on the specific biological activities or applications of this compound in drug development. However, its structural similarity to other substituted benzaldehydes suggests potential areas of interest for researchers.

Benzaldehyde derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The specific combination of the methoxy and methoxymethyl groups on the benzaldehyde ring of this compound may modulate its biological activity and pharmacokinetic properties.

Logical Relationship for Potential Drug Discovery Screening

The following diagram illustrates a logical workflow for screening this compound for potential biological activity, a common practice in early-stage drug discovery.

G Compound This compound Primary_Screening Primary Screening (e.g., cell-based assays, enzyme inhibition assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-response, selectivity) Hit_Identification->Secondary_Screening Active No_Activity No Significant Activity Hit_Identification->No_Activity Inactive Lead_Candidate Lead Candidate Secondary_Screening->Lead_Candidate

Caption: A logical workflow for the initial screening of this compound in a drug discovery context.

Safety Information

According to available safety data, this compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.

Conclusion

This compound is a benzaldehyde derivative with potential as a synthetic intermediate. While detailed information on its biological activity is not yet widely available, its structure suggests that it could be a valuable tool for medicinal chemists and researchers in the fields of drug discovery and materials science. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully explore its potential.

References

An In-depth Technical Guide to 4-Methoxy-3-(methoxymethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-(methoxymethyl)benzaldehyde and its derivatives, focusing on their synthesis, potential pharmacological activities, and the experimental methodologies required for their study. While direct synthetic routes and extensive biological evaluations for derivatives of this specific benzaldehyde are not widely published, this document outlines plausible synthetic pathways based on established chemical principles and collates available data on closely related compounds to guide future research and development.

Core Structure and Rationale

This compound is an aromatic aldehyde with a unique substitution pattern that makes it an interesting scaffold for medicinal chemistry. The core structure, a 4-methoxy-3-(methoxymethyl)phenyl group, has been identified in natural products exhibiting biological activity, suggesting its potential as a pharmacophore. Derivatives of this molecule are of interest for their potential antimicrobial, anti-inflammatory, and antioxidant properties.

Synthesis of the Core Moiety: this compound

A definitive, published synthesis for this compound remains elusive in readily available literature. However, a plausible and efficient synthetic route can be proposed starting from the common and inexpensive starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). This proposed pathway involves a three-step process:

  • Protection of the Aldehyde Group: To prevent unwanted side reactions, the aldehyde functionality of vanillin is first protected, typically as an acetal.

  • O-Alkylation (Methoxymethylation): The phenolic hydroxyl group is then alkylated to introduce the methoxymethyl ether.

  • Deprotection: The protecting group is removed to yield the final product.

A logical workflow for this synthesis is depicted below.

G vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) protected_vanillin Protected Vanillin (e.g., Acetal) vanillin->protected_vanillin Protection (e.g., Ethylene glycol, acid catalyst) methoxymethylated_intermediate Methoxymethylated Intermediate protected_vanillin->methoxymethylated_intermediate O-Alkylation (e.g., Methoxymethyl chloride, base) final_product This compound methoxymethylated_intermediate->final_product Deprotection (e.g., Acidic hydrolysis)

Caption: Proposed synthetic workflow for this compound from vanillin.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 2-(4-hydroxy-3-methoxyphenyl)-1,3-dioxolane (Acetal Protection of Vanillin)

  • To a solution of vanillin (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected vanillin.

Step 2: Synthesis of 2-(4-methoxy-3-(methoxymethyl)phenyl)-1,3-dioxolane

  • Dissolve the protected vanillin (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Add a base, for example, sodium hydride (1.1 equivalents), at 0°C.

  • Stir the mixture for 30 minutes, then add methoxymethyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of this compound (Deprotection)

  • Dissolve the crude product from Step 2 in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Derivatives of this compound and their Potential Biological Activities

While specific derivatives of this compound are not extensively documented, the core moiety is present in naturally occurring phenols that have demonstrated biological activity. This suggests that synthetic derivatives could also possess interesting pharmacological properties.

A closely related compound, 4-methoxy-3-(methoxymethyl)phenol , has been isolated from Calotropis gigantea and Hygrophila auriculata.[1][2] Studies on this natural product provide a basis for the potential activities of synthetic derivatives.

Antimicrobial and Anti-inflammatory Activity

Table 1: Biological Activity of 4-methoxy-3-(methoxymethyl)phenol

ActivityAssayResultsReference
AntimicrobialDisc DiffusionActive against various bacterial strains[1]
Anti-inflammatoryCarrageenan-induced paw edemaReduction in edema thickness[1]
AntioxidantDPPH assayNot specified[2]

The data suggests that the 4-methoxy-3-(methoxymethyl)phenyl scaffold is a promising starting point for the development of new antimicrobial and anti-inflammatory agents.

Proposed Derivatization Strategies

The aldehyde functionality of this compound is a versatile handle for the synthesis of a wide range of derivatives. Standard organic reactions can be employed to generate libraries of compounds for biological screening.

G start This compound schiff_base Schiff Bases / Imines start->schiff_base Primary Amines hydrazones Hydrazones start->hydrazones Hydrazines reductive_amination Amines (via Reductive Amination) start->reductive_amination Amines, NaBH3CN alcohols Alcohols (via Reduction) start->alcohols NaBH4 / LiAlH4 carboxylic_acids Carboxylic Acids (via Oxidation) start->carboxylic_acids KMnO4 / Ag2O

Caption: Potential derivatization pathways from the core aldehyde.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. The proposed synthetic pathway offers a viable route to obtaining the core molecule, which can then be elaborated into a diverse range of derivatives. The demonstrated antimicrobial and anti-inflammatory activity of the related natural phenol provides a strong rationale for investigating the pharmacological properties of these synthetic analogues. Future work should focus on the optimization of the synthesis of the core aldehyde, the generation of a library of derivatives, and comprehensive in vitro and in vivo evaluation of their biological activities. The exploration of their mechanism of action and potential signaling pathway interactions will be crucial for their development as drug candidates.

References

An In-depth Technical Guide to 4-Methoxy-3-(methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Methoxy-3-(methoxymethyl)benzaldehyde is an aromatic aldehyde and a structural analog of vanillin, a widely used flavoring agent with known biological activities. The introduction of a methoxymethyl group in place of the hydroxyl group on the vanillin scaffold can significantly alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn may influence its biological activity. While the formal discovery and detailed characterization of this compound are not extensively documented, its structural relationship to a plethora of biologically active benzaldehyde derivatives suggests its potential as a scaffold in medicinal chemistry and drug discovery.

Chemical and Physical Properties

Based on available data from chemical suppliers and crystallographic studies, the fundamental properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1][2]
Appearance White solid[Chem-Impex]
CAS Number 76646-41-8[Chem-Impex]
Crystal System Monoclinic[2]
Space Group P2₁/c[2]

Note: Some physical properties like melting point and boiling point are not consistently reported in the public domain.

Proposed Synthesis

While the original synthesis by "Jonali et al. 2003"[2] could not be retrieved, a plausible and commonly employed synthetic route for this compound is the Williamson ether synthesis, starting from the readily available and inexpensive vanillin (4-hydroxy-3-methoxybenzaldehyde). This method involves the deprotonation of the hydroxyl group of vanillin to form an alkoxide, followed by nucleophilic substitution with a methylating agent.

Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol is based on the general principles of the Williamson ether synthesis and synthetic procedures for analogous compounds.

Step 1: Protection of the Aldehyde Group (Optional but Recommended)

To prevent side reactions with the aldehyde functionality, it can be protected as an acetal.

  • Dissolve vanillin (1 equivalent) in a suitable solvent such as toluene.

  • Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected vanillin.

Step 2: Williamson Ether Synthesis

  • Dissolve the protected vanillin (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.5 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add chloromethyl methyl ether (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude protected product.

Step 3: Deprotection of the Aldehyde Group

  • Dissolve the crude protected product in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid.

  • Stir the reaction mixture at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the final product, this compound, by column chromatography on silica gel.

Synthesis Workflow Diagram

SynthesisWorkflow Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Protection Acetal Protection (Ethylene Glycol, p-TsOH) Vanillin->Protection ProtectedVanillin Protected Vanillin Protection->ProtectedVanillin EtherSynthesis Williamson Ether Synthesis (NaH, Chloromethyl methyl ether) ProtectedVanillin->EtherSynthesis ProtectedProduct Protected Product EtherSynthesis->ProtectedProduct Deprotection Acidic Deprotection (HCl, Acetone/Water) ProtectedProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct Purification Column Chromatography FinalProduct->Purification PureProduct Pure Product Purification->PureProduct

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Reference Data of Analogous Compounds)

Table 4.1: ¹H NMR Data of 4-Methoxybenzaldehyde

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.88s1HAldehyde (-CHO)
7.84d, J=8.8 Hz2HAromatic (ortho to -CHO)
7.00d, J=8.8 Hz2HAromatic (ortho to -OCH₃)
3.88s3HMethoxy (-OCH₃)
(Solvent: CDCl₃)

Table 4.2: ¹³C NMR Data of 4-Methoxybenzaldehyde

Chemical Shift (δ, ppm)Assignment
190.8Aldehyde Carbonyl (C=O)
164.6Aromatic C-OCH₃
131.9Aromatic CH (ortho to -CHO)
130.0Aromatic C-CHO
114.3Aromatic CH (ortho to -OCH₃)
55.6Methoxy (-OCH₃)
(Solvent: CDCl₃)

Table 4.3: Key IR Absorption Bands of 4-Methoxybenzaldehyde

Wavenumber (cm⁻¹)IntensityAssignment
2835, 2735MediumC-H stretch (aldehyde)
1685StrongC=O stretch (aldehyde)
1600, 1575StrongC=C stretch (aromatic)
1260StrongC-O stretch (aryl ether)
830StrongC-H bend (p-disubstituted benzene)

Table 4.4: Mass Spectrometry Data of 4-Methoxybenzaldehyde

m/zRelative Intensity (%)Assignment
136100[M]⁺
13595[M-H]⁺
10730[M-CHO]⁺
9225[M-CHO, -CH₃]⁺
7735[C₆H₅]⁺

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the peer-reviewed literature detailing the biological activity or associated signaling pathways of this compound. However, the broader class of substituted benzaldehydes has been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects[3][4]. Derivatives of vanillin, in particular, have shown promise in various therapeutic areas. The modification of the hydroxyl group to a methoxymethyl ether in the target compound could potentially enhance its cell permeability and alter its interaction with biological targets. Further research is warranted to explore the pharmacological profile of this compound.

Potential Research Directions

Given the lack of data, several avenues of research could be pursued:

  • Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi.

  • Cytotoxicity Assays: Testing against various cancer cell lines to determine potential anticancer activity.

  • Anti-inflammatory Assays: Investigating its ability to modulate inflammatory pathways in cellular models.

  • Enzyme Inhibition Assays: Screening against relevant enzymes based on the activities of structurally similar compounds.

Conclusion

This compound represents an under-explored derivative of the versatile vanillin scaffold. This technical guide provides a proposed synthetic route and collates relevant physicochemical and spectroscopic reference data to facilitate further research into this compound. The absence of biological activity data highlights a significant knowledge gap and presents an opportunity for novel investigations into its potential therapeutic applications. The methodologies and data presented herein are intended to serve as a valuable starting point for researchers in medicinal chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide to Structural Analogs of 4-Methoxy-3-(methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 4-methoxy-3-(methoxymethyl)benzaldehyde, a versatile scaffold with significant potential in medicinal chemistry. The document details the synthesis, biological evaluation, and structure-activity relationships (SAR) of this class of compounds, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory research.

Introduction to the 4-Methoxy-3-(substituted)benzaldehyde Scaffold

Benzaldehyde and its derivatives are a prominent class of aromatic aldehydes that serve as crucial building blocks in the synthesis of a wide range of pharmaceuticals and fine chemicals. Their versatile reactivity allows for the creation of complex molecular architectures, including chalcones, Schiff bases, and various heterocyclic systems. The 4-methoxy-3-(substituted)benzaldehyde scaffold, in particular, has garnered considerable attention due to the diverse pharmacological activities exhibited by its analogs. The methoxy group at the 4-position and the variable substituent at the 3-position are key determinants of their biological effects, influencing properties such as target binding, metabolic stability, and pharmacokinetic profiles.

Structural analogs based on this core have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Activity : Inhibition of cancer cell proliferation through modulation of key signaling pathways.

  • Antimicrobial Activity : Efficacy against a range of pathogenic bacteria and fungi.

  • Anti-inflammatory Activity : Reduction of inflammatory responses by inhibiting pro-inflammatory mediators.

  • Antioxidant Activity : Scavenging of free radicals and reduction of oxidative stress.

This guide will explore these activities in detail, providing quantitative data, experimental protocols, and visual representations of underlying mechanisms and workflows to aid researchers in the development of novel therapeutic agents based on this promising scaffold.

Synthesis of Structural Analogs

The synthesis of structural analogs of this compound can be achieved through various organic transformations. A common strategy involves the modification of the substituent at the 3-position of a 4-methoxybenzaldehyde precursor.

General Synthetic Strategies

A versatile starting material for many of these syntheses is vanillin (4-hydroxy-3-methoxybenzaldehyde), which allows for functionalization at the 3- and 4-positions. For the core structure of interest, isovanillin (3-hydroxy-4-methoxybenzaldehyde) is also a key precursor.

Synthesis of 4-Methoxy-3-(benzyloxy)benzaldehyde Analogs:

A common synthetic route to introduce a variety of ether linkages at the 3-position is through Williamson ether synthesis. For example, the synthesis of 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 1-(bromomethyl)-4-nitrobenzene.

Synthesis of Chalcone Derivatives:

Chalcones are synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone in the presence of a base catalyst. This reaction is a robust method for generating a diverse library of analogs for biological screening.

Synthesis of Schiff Base and Hydrazone Derivatives:

The aldehyde functional group readily undergoes condensation reactions with primary amines and hydrazides to form Schiff bases (azomethines) and hydrazones, respectively. These derivatives have shown significant biological activities.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde [1]

  • To a solution of 1-(bromomethyl)-4-nitrobenzene (2.16 g, 10 mmol) and pyridine (0.79 g, 10 mmol) in anhydrous acetonitrile (50 ml), add a solution of 3-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) in anhydrous acetonitrile (100 ml) dropwise over 30 minutes.

  • Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.

  • Remove the solvent under reduced pressure.

  • Pour the resulting mixture into ice-water (100 ml) to precipitate the product.

  • Isolate the yellow precipitate by filtration and recrystallize from acetonitrile.

  • Dry the purified product in a vacuum to yield 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde.

Protocol 2.2.2: General Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation [2][3]

  • In a round-bottom flask, dissolve the appropriate 4-methoxy-3-(substituted)benzaldehyde (10 mmol) and a substituted acetophenone (10 mmol) in ethanol (30 mL).

  • To this solution, add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for various structural analogs of 4-methoxy-3-(substituted)benzaldehyde.

Anticancer Activity

Table 1: In Vitro Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells [4]

CompoundStructureIC₅₀ (µM)
26 2-(benzyloxy)-4-methoxybenzaldehyde1-10
27 2-(benzyloxy)-5-methoxybenzaldehyde1-10
29 2-[(3-methoxybenzyl)oxy]benzaldehyde<1
30 2-[(2-chlorobenzyl)oxy]benzaldehyde1-10
31 2-[(4-chlorobenzyl)oxy]benzaldehyde1-10

Table 2: In Vitro Anticancer Activity of 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART Agents) [5][6]

Compound"A" Ring Substitution"C" Ring SubstitutionAverage IC₅₀ (nM)
8f 4-OCH₃3,4,5-tri-OCH₃41
8g 4-OCH₃3,5-di-OCH₃261
8e 4-OCH₃4-OCH₃>20,000
8b 4-OCH₃H>20,000
Antimicrobial Activity

Table 3: Antimicrobial Activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde Analogs [7]

CompoundTest OrganismMIC (µg/mL)
7b Staphylococcus epidermidis6.25
7b Bacillus subtilis12.5
7b Escherichia coli25
7b Pseudomonas aeruginosa50
7b Candida albicans12.5
7b Aspergillus niger25
Ciprofloxacin S. epidermidis12.5
Ciprofloxacin B. subtilis25
Ciprofloxacin E. coli12.5
Ciprofloxacin P. aeruginosa6.25

Signaling Pathways and Mechanisms of Action

Benzaldehyde derivatives exert their biological effects by modulating various cellular signaling pathways. Their anticancer activity, in particular, has been linked to the inhibition of key pathways that are often dysregulated in cancer.

Inhibition of Pro-survival Signaling Pathways in Cancer

Research has shown that benzaldehyde and its analogs can suppress multiple signaling pathways that are crucial for cancer cell growth and survival. These include the PI3K/AKT/mTOR , STAT3 , NF-κB , and ERK pathways. A proposed mechanism for this broad-spectrum inhibition is the regulation of 14-3-3ζ-mediated protein-protein interactions . The 14-3-3ζ protein is known to interact with and modulate the activity of numerous signaling proteins. By interfering with these interactions, benzaldehyde derivatives can effectively shut down multiple pro-survival signals simultaneously.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS STAT3 STAT3 RTK->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR IKK IKK AKT->IKK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation NFkB NF-κB IKK->NFkB NFkB->Proliferation p1433z 14-3-3ζ p1433z->PI3K p1433z->RAF p1433z->IKK BA Benzaldehyde Analogs BA->p1433z inhibits binding

Figure 1. Inhibition of multiple pro-survival signaling pathways by benzaldehyde analogs.
Anti-inflammatory Mechanism

The anti-inflammatory effects of benzaldehyde derivatives are often attributed to the inhibition of the NF-κB signaling pathway . In lipopolysaccharide (LPS)-stimulated macrophages, these compounds have been shown to suppress the phosphorylation of IκB, which prevents the activation and nuclear translocation of NF-κB. This, in turn, reduces the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the secretion of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Experimental Workflows and Protocols

This section provides detailed protocols for key in vitro assays used to evaluate the biological activities of this compound analogs.

Drug Discovery and Evaluation Workflow

The general workflow for the discovery and initial evaluation of novel benzaldehyde analogs as potential therapeutic agents is depicted below. This process begins with the chemical synthesis of a library of compounds, followed by a series of in vitro screening assays to identify lead candidates with promising activity and selectivity.

workflow start Design of Analogs synthesis Chemical Synthesis (e.g., Claisen-Schmidt, Etherification) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary In Vitro Screening (e.g., MTT for anticancer, MIC for antimicrobial) purification->screening hit_id Hit Identification (Active Compounds) screening->hit_id secondary_assays Secondary Assays (e.g., Enzyme inhibition, Western blot, Apoptosis assays) hit_id->secondary_assays Active sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Inactive secondary_assays->sar lead_opt Lead Optimization sar->lead_opt

Figure 2. General workflow for the discovery and evaluation of benzaldehyde analogs.
Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard primary screening tool for potential anticancer agents.

Materials:

  • Cancer cell line (e.g., HL-60, BxPC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure: [8]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for an additional 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Growth indicator dye (e.g., resazurin), optional

Procedure: [9][10][11][12]

  • Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the liquid growth medium. Typically, 50 µL of medium is added to each well, and then 50 µL of the compound stock solution is added to the first well and serially diluted down the plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. Adjust the turbidity to match a 0.5 McFarland standard, and then dilute it in the growth medium to achieve the final desired concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control (inoculum in medium only) and a sterility control (medium only).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. If a growth indicator is used, the color change will indicate microbial growth.

  • (Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), take a small aliquot (e.g., 10 µL) from the wells that show no visible growth and plate it onto an agar medium without any antimicrobial agent. Incubate the agar plates for 24 hours. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

mic_mbc_workflow start Prepare Serial Dilutions of Test Compound in 96-well Plate inoculate Inoculate Wells with Microbial Suspension start->inoculate inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) inoculum->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read_mic Visually Inspect for Growth (Turbidity) to Determine MIC incubate->read_mic mic_result MIC Value (Lowest concentration with no growth) read_mic->mic_result subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture Optional incubate_agar Incubate Agar Plates (e.g., 37°C for 24h) subculture->incubate_agar read_mbc Count Colonies to Determine MBC/MFC incubate_agar->read_mbc mbc_result MBC/MFC Value (Lowest concentration with ≥99.9% killing) read_mbc->mbc_result

Figure 3. Workflow for determining MIC and MBC/MFC.

Conclusion

The this compound scaffold and its structural analogs represent a versatile and promising class of compounds for drug discovery and development. Their synthetic accessibility and the wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, make them attractive targets for further investigation. The structure-activity relationships highlighted in this guide underscore the importance of the substitution pattern on the benzaldehyde ring for modulating biological activity. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate novel analogs, while the elucidation of their mechanisms of action provides a rationale for their therapeutic potential. Future research in this area should focus on the synthesis of novel libraries of analogs with diverse functionalities to further probe the SAR and optimize the potency and selectivity of these compounds for specific biological targets.

References

The Enigmatic Profile of 4-Methoxy-3-(methoxymethyl)benzaldehyde: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of scientific knowledge regarding the biological activity of the synthetic organic compound, 4-Methoxy-3-(methoxymethyl)benzaldehyde. Despite its availability from various chemical suppliers and its documented use as a synthetic intermediate, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant gap in the understanding of its pharmacological and biological properties.

Executive Summary

Extensive searches for direct evidence of the biological activity of this compound have yielded no specific in vitro or in vivo studies, quantitative metrics such as IC50 or EC50 values, or elucidated mechanisms of action. The primary role of this compound, as established by the available literature, is that of a precursor or building block in the synthesis of more complex molecules. Notably, its synthesis has been described in a patent application for the preparation of potential anti-fibrotic agents, although the biological activity of the intermediate itself was not reported.

Due to this absence of specific biological data, this document will summarize the known chemical and physical properties of this compound and briefly discuss the biological activities of structurally related compounds, with the explicit caveat that these activities are not directly attributable to the target molecule.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for this compound is presented in Table 1. This information is compiled from publicly available chemical databases.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [2]
CAS Number 76646-41-8[3]
Appearance Not specified in available literature
SMILES COCC1=C(C=CC(=C1)C=O)OC[1]
InChIKey SSPSDHKFVVPEOE-UHFFFAOYSA-N[1]
Predicted XlogP 1.5[1]
Predicted Hydrogen Bond Donor Count 0[1]
Predicted Hydrogen Bond Acceptor Count 3[1]
Predicted Rotatable Bond Count 4[1]

Role in Chemical Synthesis

The predominant context in which this compound appears in the scientific literature is as a synthetic intermediate. It serves as a versatile building block for the creation of more complex molecules in various fields, including pharmaceuticals and agrochemicals.[4]

A notable example is its mention in a patent for anti-fibrotic compounds.[5] In this context, this compound is prepared as a precursor for the synthesis of more elaborate molecules designed to have therapeutic effects.[5] The general workflow is depicted in the diagram below.

G cluster_synthesis Synthetic Pathway Example start Starting Materials intermediate This compound start->intermediate Synthesis final_product Target Biologically Active Compound (e.g., Anti-fibrotic Agent) intermediate->final_product Further Synthetic Steps

Caption: Synthetic role of this compound.

Biological Activity of Structurally Related Compounds: A Cautious Analogy

While no direct biological data exists for this compound, it is informative to consider the activities of structurally analogous compounds. It is crucial to emphasize that the biological effects of these related molecules cannot be directly extrapolated to this compound, as small structural modifications can lead to significant changes in biological activity.

One of the most closely related and extensively studied compounds is 4-hydroxy-3-methoxybenzaldehyde , commonly known as vanillin . Vanillin and its derivatives have been reported to exhibit a range of biological activities, including:

  • Antimicrobial Activity: Derivatives of 4-hydroxy-3-methoxybenzaldehyde, such as aroyl hydrazones, have demonstrated activity against bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[6]

  • Antioxidant Properties: Methoxy-substituted benzaldehydes are generally known for their potential to scavenge free radicals.[7]

  • Anti-inflammatory Effects: Some studies on related compounds suggest a potential to modulate inflammatory pathways.[7]

These findings for related compounds suggest that the benzaldehyde scaffold with methoxy substitutions can be a starting point for the development of biologically active molecules. However, the specific "-CH₂OCH₃" (methoxymethyl) group at the 3-position of the target compound, in place of a hydroxyl or other groups, will uniquely influence its electronic properties, steric hindrance, and potential interactions with biological targets. Without empirical data, any prediction of its biological activity remains speculative.

Experimental Protocols and Signaling Pathways: An Absence of Data

A core requirement of this technical guide was to provide detailed experimental protocols and diagrams of signaling pathways. Due to the complete lack of published research on the biological activity of this compound, it is not possible to provide this information. There are no established assays in which this compound has been tested, nor any identified molecular targets or signaling cascades that it modulates.

Conclusion and Future Directions

Future research efforts are required to elucidate the pharmacological profile of this molecule. A logical first step would be to perform broad-spectrum screening in various in vitro assays to identify any potential biological effects. This could include, but is not limited to:

  • Cytotoxicity screening against a panel of cancer cell lines.

  • Antimicrobial assays against a range of bacteria and fungi.

  • Enzyme inhibition assays for common drug targets.

  • Receptor binding assays to identify potential protein interactions.

Should any of these initial screens yield positive results, further investigation into the mechanism of action, structure-activity relationships, and in vivo efficacy would be warranted. Until such studies are conducted and published, the biological activity of this compound remains an open and intriguing question.

References

An In-depth Technical Guide to 4-Methoxy-3-(methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(methoxymethyl)benzaldehyde is an aromatic aldehyde with potential applications in organic synthesis, pharmaceuticals, and the flavor and fragrance industry. Its chemical structure, featuring both a methoxy and a methoxymethyl group on the benzaldehyde core, suggests the potential for diverse biological activities and makes it an interesting candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound is a white solid with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1] The presence of two ether functionalities is expected to influence its solubility and reactivity.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Appearance White solidInferred from related compounds
CAS Number 76646-41-8Publicly available data

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is referenced in the literature to a 2003 publication by Jonali and colleagues.[2] However, the full text of this publication could not be accessed for this review.

A general synthetic approach to similar benzaldehyde derivatives often involves the protection and modification of a precursor molecule like vanillin (4-hydroxy-3-methoxybenzaldehyde). A plausible synthetic route could involve the protection of the hydroxyl group of vanillin, followed by a formylation or oxidation step to introduce the aldehyde, and subsequent modification of the protected hydroxyl group to a methoxymethyl ether.

Spectroscopic Data

Spectroscopic Data for 4-methoxy-3-(methoxymethyl)phenol
UV (λmax) 220, 280, 320 nm
IR (KBr, cm⁻¹) 3560, 3000, 2900, 1610, 1520, 1480, 1290, 1150, 1040, 820
¹H-NMR (CDCl₃, 400 MHz, δ ppm) 7.04 (1H, dd, J= 1.38, 2.82 Hz, H-2), 6.69 (2H, dd, J= 2.82, 8.66 Hz, H-5, H-6), 4.69 (1H, s, 3-CH), 3.69, 3.41 (each 3H, s, 4-OCH₃ and 3-OCH₃)
¹³C-NMR (CDCl₃, 125 MHz, δ ppm) 154.8 (C-1), 115.9 (C-2), 129.05 (C-3), 152.1 (C-4), 113.16 (C-5), 117.23(C-6), 55.66 (C-7), 73.81 (C-8), 56.97 (C-9)
Mass Spectrum (m/e) 167.4905

Potential Biological Activities

Direct studies on the biological activity of this compound are limited in the available literature. However, research on the structurally similar compound, 4-methoxy-3-(methoxymethyl)phenol, isolated from Calotropis gigantea, has demonstrated both anti-microbial and anti-inflammatory properties.[3]

Antimicrobial Activity

The phenol derivative exhibited activity against a range of microorganisms.[3] This suggests that this compound may also possess antimicrobial properties worth investigating.

Antimicrobial Activity of 4-methoxy-3-(methoxymethyl)phenol Zone of Inhibition (mm)
Escherichia coli17 ±1.28
Staphylococcus aureus-
Pseudomonas aeruginosa-
Candida albicans-
(Data presented where available in the source)[3]
Anti-inflammatory Activity

The anti-inflammatory potential of the related phenol was also noted.[3] Given the structural similarity, it is plausible that this compound could exhibit similar effects, warranting further investigation into its impact on inflammatory pathways.

Signaling Pathways and Experimental Workflows

Due to the limited biological data available for this compound, no specific signaling pathways involving this compound have been elucidated. The following diagram illustrates a general workflow for the initial screening of a novel compound for biological activity.

Biological_Activity_Screening_Workflow cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification and Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Structure_Elucidation Structure_Elucidation Purification->Structure_Elucidation Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) Structure_Elucidation->Cytotoxicity_Assay Test Compound Antimicrobial_Assay Antimicrobial Assays (e.g., MIC, MBC) Enzyme_Inhibition_Assay Enzyme Inhibition Assays Receptor_Binding_Assay Receptor Binding Assays Hit_Identification Hit Identification Cytotoxicity_Assay->Hit_Identification Non-toxic Antimicrobial_Assay->Hit_Identification Active Enzyme_Inhibition_Assay->Hit_Identification Active Receptor_Binding_Assay->Hit_Identification Active SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

General workflow for biological activity screening.

Conclusion

This compound represents a molecule of interest with potential applications in various scientific fields. While direct experimental data on its synthesis and biological activity remains limited, the information available for structurally related compounds suggests that it is a promising candidate for further research, particularly in the areas of antimicrobial and anti-inflammatory drug discovery. Future work should focus on developing a robust synthetic protocol and conducting comprehensive biological screening to elucidate its mechanism of action and potential therapeutic applications.

References

In-Depth Technical Guide to the Spectroscopic Data of 4-Methoxy-3-(methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic aldehyde, 4-Methoxy-3-(methoxymethyl)benzaldehyde. Due to the limited availability of experimentally derived spectra in public databases, this guide presents a combination of predicted data based on the analysis of structurally analogous compounds and general experimental protocols. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound in synthetic chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and comparison with data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.85s1HAldehyde (-CHO)
~7.40d, J ≈ 2.0 Hz1HAr-H (H-2)
~7.35dd, J ≈ 8.5, 2.0 Hz1HAr-H (H-6)
~6.95d, J ≈ 8.5 Hz1HAr-H (H-5)
~4.50s2HAr-CH₂-O
~3.90s3HAr-OCH₃
~3.40s3HO-CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~191.0C=O (Aldehyde)
~164.0C-4 (Ar-OCH₃)
~131.0C-6 (Ar-CH)
~130.0C-1 (Ar-C-CHO)
~128.0C-2 (Ar-CH)
~126.0C-3 (Ar-C-CH₂OCH₃)
~111.0C-5 (Ar-CH)
~74.0Ar-CH₂-O
~58.0O-CH₃ (of methoxymethyl)
~56.0Ar-OCH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2930, 2830MediumC-H stretch (alkane)
~2730MediumC-H stretch (aldehyde)
~1690StrongC=O stretch (aromatic aldehyde)
~1600, 1585Medium-StrongC=C stretch (aromatic ring)
~1260StrongC-O stretch (aryl ether)
~1130StrongC-O stretch (alkyl ether)
~820StrongC-H bend (out-of-plane, 1,2,4-trisubstituted)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityPossible Fragment
180High[M]⁺ (Molecular Ion)
179Medium[M-H]⁺
151Medium[M-CHO]⁺
149High[M-OCH₃]⁺
135Medium[M-CH₂OCH₃]⁺
121Medium[M-CHO, -OCH₃]⁺
45High[CH₂OCH₃]⁺

Experimental Protocols

While specific experimental data for the target compound is not widely published, the following are detailed, standard methodologies for the synthesis and spectroscopic analysis of similar aromatic aldehydes.

Synthesis of this compound

A plausible synthetic route to this compound starts from the readily available vanillin (4-hydroxy-3-methoxybenzaldehyde). The synthesis involves a two-step process: hydroxymethylation followed by etherification.

Step 1: Hydroxymethylation of Vanillin

  • To a solution of vanillin (1 equivalent) in a suitable solvent such as aqueous formaldehyde, a base like sodium hydroxide is added.

  • The reaction mixture is stirred at room temperature for a specified period, allowing for the hydroxymethylation at the 5-position of the aromatic ring.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is neutralized with a suitable acid (e.g., HCl) and the product, 4-hydroxy-5-(hydroxymethyl)-3-methoxybenzaldehyde, is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: O-Methylation

  • The product from Step 1 (1 equivalent) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • A base such as potassium carbonate or sodium hydride is added to the solution to deprotonate the hydroxyl groups.

  • An excess of a methylating agent, such as methyl iodide or dimethyl sulfate (2.2 equivalents), is added to the reaction mixture.

  • The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC.

  • The reaction is quenched with water, and the product, this compound, is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Data is processed to show chemical shifts (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration values.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for this type of molecule.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions.

Visualizations

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization Vanillin Vanillin Hydroxymethylation Hydroxymethylation (HCHO, NaOH) Vanillin->Hydroxymethylation Intermediate 4-hydroxy-5-(hydroxymethyl) -3-methoxybenzaldehyde Hydroxymethylation->Intermediate Methylation O-Methylation (CH3I, K2CO3) Intermediate->Methylation CrudeProduct Crude 4-Methoxy-3- (methoxymethyl)benzaldehyde Methylation->CrudeProduct ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography PureProduct Pure 4-Methoxy-3- (methoxymethyl)benzaldehyde ColumnChromatography->PureProduct NMR NMR Spectroscopy (1H, 13C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS DataAnalysis Data Analysis and Structure Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Predicted ¹H NMR Spectrum Logic

G cluster_protons Proton Environments Structure This compound AldehydeH Aldehyde H (~9.85 ppm, s) Structure->AldehydeH Deshielded by C=O ArH2 Aromatic H-2 (~7.40 ppm, d) Structure->ArH2 Ortho to CHO ArH6 Aromatic H-6 (~7.35 ppm, dd) Structure->ArH6 Ortho to OCH3, meta to CHO ArH5 Aromatic H-5 (~6.95 ppm, d) Structure->ArH5 Ortho to OCH3 CH2 Methylene CH2 (~4.50 ppm, s) Structure->CH2 ArOCH3 Methoxy Ar-OCH3 (~3.90 ppm, s) Structure->ArOCH3 OCH3 Methoxy O-CH3 (~3.40 ppm, s) Structure->OCH3

Methodological & Application

Application Notes and Protocols for 4-Methoxy-3-(methoxymethyl)benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Methoxy-3-(methoxymethyl)benzaldehyde as a versatile building block in organic synthesis. The presence of an aldehyde, a methoxy group, and a methoxymethyl ether moiety makes this compound a valuable precursor for the synthesis of a variety of complex organic molecules, including substituted styrenes, stilbenes, and other pharmacologically relevant scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its application in synthesis and for the characterization of its products.

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Colorless blocks
Crystal System Monoclinic
Space Group P2₁/c
Melting Point Not explicitly stated in searched literature
Boiling Point Not explicitly stated in searched literature
Solubility Soluble in acetone

Data sourced from crystallographic information.[1]

Application in Olefination Reactions: Synthesis of Substituted Styrenes

This compound is an ideal substrate for olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons reaction, to produce substituted styrenes. These styrenes can serve as monomers for polymerization or as intermediates in the synthesis of more complex molecules.[2] A representative application is the synthesis of 4-(methoxymethyl)-2-methoxystyrene via a Wittig reaction.

Detailed Experimental Protocol: Wittig Reaction for the Synthesis of 4-(methoxymethyl)-2-methoxystyrene

This protocol describes a standard procedure for the Wittig olefination of this compound using methyltriphenylphosphonium bromide to yield 4-(methoxymethyl)-2-methoxystyrene.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation of the Ylide (Wittig Reagent): a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF to the flask via syringe. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. A characteristic deep yellow or orange-red color will be observed, indicating the formation of the ylide. e. Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction: a. In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. b. Slowly add the solution of this compound to the ylide solution at 0 °C via syringe. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the aldehyde.

  • Work-up and Purification: a. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-(methoxymethyl)-2-methoxystyrene.

Quantitative Data for Wittig Reaction
ReactantMolar Mass ( g/mol )Molar Equivalents
This compound180.201.0
Methyltriphenylphosphonium bromide357.231.1
n-Butyllithium64.061.0
Product Molar Mass ( g/mol ) Theoretical Yield
4-(methoxymethyl)-2-methoxystyrene178.23(Assuming 100%)

Reaction Workflow Diagram

Wittig_Reaction_Workflow start Start ylide_prep 1. Ylide Preparation - Methyltriphenylphosphonium bromide in THF - Cool to 0 °C - Add n-BuLi dropwise - Stir for 1 hr at 0 °C start->ylide_prep wittig_reaction 2. Wittig Reaction - Dissolve this compound in THF - Add to ylide solution at 0 °C - Stir for 2-4 hrs at RT ylide_prep->wittig_reaction workup 3. Work-up & Purification - Quench with NH₄Cl (aq) - Extract with Et₂O - Dry and concentrate - Column chromatography wittig_reaction->workup product Product: 4-(methoxymethyl)-2-methoxystyrene workup->product

Caption: Workflow for the synthesis of 4-(methoxymethyl)-2-methoxystyrene.

Potential Applications in the Synthesis of Bioactive Molecules

While specific examples for this compound are not abundant in the searched literature, its structural motifs are present in various bioactive compounds. The aldehyde functionality allows for its incorporation into heterocyclic systems and for the construction of stilbenoid structures, many of which exhibit interesting pharmacological properties. For instance, methoxy-substituted stilbenes are known to possess anti-platelet and anti-proliferative activities.[3][4]

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is another powerful tool for olefination and typically provides excellent (E)-selectivity. This reaction would be particularly useful for the stereoselective synthesis of (E)-stilbene derivatives from this compound. The general protocol involves the deprotonation of a phosphonate ester (e.g., triethyl phosphonoacetate) with a base like sodium hydride, followed by reaction with the aldehyde. The water-soluble phosphate byproduct simplifies purification compared to the Wittig reaction.

Reaction Scheme: Horner-Wadsworth-Emmons Reaction

HWE_Reaction aldehyde This compound product (E)-Alkene Derivative aldehyde->product HWE Reaction phosphonate Phosphonate Ylide (e.g., from Triethyl phosphonoacetate + NaH) phosphonate->product

Caption: General scheme for the HWE reaction of this compound.

Conclusion

This compound is a promising synthetic intermediate. Its aldehyde group provides a handle for various carbon-carbon bond-forming reactions, most notably olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions, to generate substituted styrenes and stilbenes. These products are valuable in materials science and as precursors to biologically active molecules. The protocols and data presented herein provide a foundation for the further exploration and utilization of this versatile building block in organic synthesis.

References

4-Methoxy-3-(methoxymethyl)benzaldehyde as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-3-(methoxymethyl)benzaldehyde is a substituted benzaldehyde that serves as a valuable building block in medicinal chemistry for the synthesis of complex molecular scaffolds. Its unique substitution pattern, featuring a methoxy group and a methoxymethyl side chain ortho and meta to the aldehyde, respectively, provides a versatile platform for creating derivatives with diverse pharmacological activities. The aldehyde functional group is readily amenable to a variety of chemical transformations, including condensations, reductive aminations, and oxidations, allowing for its incorporation into a wide range of drug-like molecules. This document outlines the application of this compound in the development of novel therapeutic agents, with a focus on its use in the synthesis of anti-fibrotic compounds.

Application 1: Synthesis of Tranilast Analogues as Anti-Fibrotic Agents

A significant application of this compound is in the synthesis of analogues of Tranilast, an anti-fibrotic and anti-inflammatory agent. These novel compounds are designed to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway, which is a key mediator in the pathogenesis of fibrosis. Fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, can lead to organ damage and failure. By modifying the Tranilast scaffold using this compound, researchers have developed potent inhibitors of TGF-β-induced collagen synthesis.

One such example is the synthesis of (E)-2-(3-(4-methoxy-3-(methoxymethyl)phenyl)acrylamido)benzoic acid. This compound incorporates the 4-methoxy-3-(methoxymethyl)phenyl moiety, which is crucial for its biological activity. The methoxymethyl group at the 3-position is a key modification from the original Tranilast structure, potentially influencing the compound's potency, selectivity, and pharmacokinetic properties.

Biological Activity

The anti-fibrotic potential of compounds derived from this compound is evaluated by their ability to inhibit collagen biosynthesis in response to TGF-β stimulation. A common in vitro assay measures the incorporation of radiolabeled proline ([¹⁴C]-proline) into newly synthesized collagen in rat mesangial cells. While specific IC50 values for a broad range of these compounds are not publicly available in a structured format, the patent literature indicates that compounds such as (E)-2-(3-(4-methoxy-3-(methoxymethyl)phenyl)acrylamido)benzoic acid are active in these assays, demonstrating their potential as anti-fibrotic agents.

Table 1: Biological Activity of Tranilast Analogue

Compound IDTarget PathwayBiological AssayResult
(E)-2-(3-(4-methoxy-3-(methoxymethyl)phenyl)acrylamido)benzoic acidTGF-β SignalingInhibition of TGF-β induced [¹⁴C]-proline incorporation in rat mesangial cellsActive Inhibitor of Collagen Biosynthesis[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the building block itself, starting from 4-bromo-1-methoxy-2-(methoxymethyl)benzene, as described in the patent literature[1].

Materials:

  • 4-bromo-1-methoxy-2-(methoxymethyl)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 4-bromo-1-methoxy-2-(methoxymethyl)benzene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange.

  • Add anhydrous DMF dropwise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature at -78 °C during the addition.

  • After the addition of DMF is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.

Protocol 2: Synthesis of (E)-2-(3-(4-methoxy-3-(methoxymethyl)phenyl)acrylamido)benzoic acid

This protocol outlines the synthesis of a Tranilast analogue using this compound as a key intermediate. This is a representative two-step process involving a Wittig-type reaction followed by an amide coupling.

Step 2a: Synthesis of (E)-3-(4-methoxy-3-(methoxymethyl)phenyl)acrylic acid

Materials:

  • This compound

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine this compound and malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated HCl to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the crude (E)-3-(4-methoxy-3-(methoxymethyl)phenyl)acrylic acid.

  • The crude product can be further purified by recrystallization.

Step 2b: Amide Coupling to form (E)-2-(3-(4-methoxy-3-(methoxymethyl)phenyl)acrylamido)benzoic acid

Materials:

  • (E)-3-(4-methoxy-3-(methoxymethyl)phenyl)acrylic acid

  • Methyl anthranilate

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • Hydroxybenzotriazole (HOBt) or a suitable base like Diisopropylethylamine (DIPEA) if using HATU

  • Anhydrous Dichloromethane (DCM) or DMF as a solvent

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve (E)-3-(4-methoxy-3-(methoxymethyl)phenyl)acrylic acid and methyl anthranilate in anhydrous DCM.

  • Add the coupling agent (e.g., DCC and a catalytic amount of HOBt, or HATU and DIPEA) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester intermediate.

  • Purify the intermediate by silica gel column chromatography.

  • For the final saponification step, dissolve the purified methyl ester in a mixture of THF and water.

  • Add an excess of LiOH and stir at room temperature until the saponification is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to precipitate the final product.

  • Filter the solid, wash with water, and dry to obtain (E)-2-(3-(4-methoxy-3-(methoxymethyl)phenyl)acrylamido)benzoic acid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-Bromo-1-methoxy- 2-(methoxymethyl)benzene intermediate1 This compound start->intermediate1 Formylation intermediate2 (E)-3-(4-methoxy-3-(methoxymethyl)phenyl)acrylic acid intermediate1->intermediate2 Knoevenagel Condensation final_product (E)-2-(3-(4-methoxy-3-(methoxymethyl)phenyl) acrylamido)benzoic acid intermediate2->final_product Amide Coupling & Saponification assay [14C]-Proline Incorporation Assay (Rat Mesangial Cells + TGF-β) final_product->assay Test Compound result Inhibition of Collagen Synthesis assay->result tgf_beta_pathway TGFB TGF-β Receptor TGF-β Receptor Complex (TβRI/TβRII) TGFB->Receptor SMAD Phosphorylation of Smad2/3 Receptor->SMAD SMAD4 Smad2/3-Smad4 Complex Formation SMAD->SMAD4 Nucleus Nucleus SMAD4->Nucleus Translocation Transcription Gene Transcription (e.g., Collagen) Nucleus->Transcription Fibrosis Fibrosis Transcription->Fibrosis Inhibitor Tranilast Analogue (derived from 4-Methoxy-3- (methoxymethyl)benzaldehyde) Inhibitor->SMAD Inhibition

References

Application Notes and Protocols for the Synthesis of 4-Methoxy-3-(methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 4-Methoxy-3-(methoxymethyl)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The following protocol is based on the well-established methoxymethylation of a phenolic hydroxyl group, utilizing vanillin as a readily available starting material.

Reaction Scheme

The synthesis involves the protection of the hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) as a methoxymethyl (MOM) ether. This reaction is typically carried out using methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an anhydrous aprotic solvent.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the expected product.

CompoundMolecular FormulaMolar Mass ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
4-Hydroxy-3-methoxybenzaldehydeC₈H₈O₃152.1581-832851.056
Methoxymethyl chlorideC₂H₅ClO80.51-100591.06
N,N-DiisopropylethylamineC₈H₁₉N129.24-501270.742
DichloromethaneCH₂Cl₂84.93-96.739.61.33
This compound C₁₀H₁₂O₃ 180.20 ---

Detailed Experimental Protocol

This protocol details the synthesis of this compound from vanillin.

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • Methoxymethyl chloride (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-hydroxy-3-methoxybenzaldehyde (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Slowly add N,N-diisopropylethylamine (DIPEA, 1.5 eq) to the stirred solution. Following this, add methoxymethyl chloride (MOM-Cl, 1.2 eq) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

Workflow start Start setup 1. Reaction Setup - Dissolve vanillin in anhydrous DCM - Cool to 0 °C under inert gas start->setup addition 2. Reagent Addition - Add DIPEA - Add MOM-Cl dropwise at 0 °C setup->addition reaction 3. Reaction - Warm to room temperature - Stir for 12-16 hours addition->reaction workup 4. Aqueous Work-up - Quench with NaHCO₃ - Wash with water and brine reaction->workup dry_concentrate 5. Drying and Concentration - Dry with MgSO₄ - Concentrate on rotary evaporator workup->dry_concentrate purify 6. Purification - Flash column chromatography dry_concentrate->purify end End (Pure Product) purify->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Methoxymethyl chloride (MOM-Cl) is a carcinogen and should be handled with extreme caution in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

  • N,N-Diisopropylethylamine is a corrosive and flammable liquid.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform the reaction under an inert atmosphere to prevent moisture from interfering with the reaction.

Application Notes and Protocols for 4-Methoxy-3-(methoxymethyl)benzaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct applications of 4-Methoxy-3-(methoxymethyl)benzaldehyde in materials science are not extensively documented in publicly available literature. The following application notes are based on the established use of structurally similar benzaldehyde derivatives and represent potential, inferred applications for the title compound. Further research is required to validate these specific uses.

Application Note 1: High-Char-Yield Photopolymers for Carbon Materials

Introduction:

Benzaldehyde derivatives containing methoxy groups have shown promise as monomers in the synthesis of photopolymers that can serve as precursors to high-purity carbon materials.[1] Through a photo-induced Diels-Alder step-growth polymerization, these monomers can form crosslinked polymer networks.[2][3][4] Subsequent pyrolysis of these photopolymers at high temperatures leads to carbonization, yielding carbon structures with high char yields and low shrinkage.[2][3] This makes this compound a potential candidate for the fabrication of architected carbon materials, such as micro-lattices and other complex 3D structures, via techniques like stereolithography.

Physicochemical Properties of this compound:

While detailed experimental data is limited, some properties of this compound have been reported.

PropertyValueReference
Molecular FormulaC10H12O3[5]
Molecular Weight180.20 g/mol [5]
Monoisotopic Mass180.07864 Da[5]
Predicted XlogP1.5[5]

Experimental Protocol: Synthesis of a Photopolymer and Subsequent Carbonization (Hypothetical)

This protocol is adapted from the synthesis of α-methoxy benzaldehyde-based photopolymers.[2][3][4]

Materials:

  • This compound (Monomer A)

  • Bismaleimide (Monomer B)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., dichloromethane, DCM)

  • Inert gas (Nitrogen or Argon)

  • Tube furnace

Procedure:

  • Monomer Solution Preparation:

    • In a light-protected vessel, dissolve equimolar amounts of this compound and bismaleimide in DCM.

    • Add a suitable photoinitiator (e.g., 1 mol% with respect to the monomers).

    • Stir the solution until all components are fully dissolved.

  • Photopolymerization:

    • Cast the monomer solution into a desired mold or onto a substrate.

    • Expose the solution to UV light (e.g., 365 nm) under an inert atmosphere to initiate polymerization. The exposure time will depend on the light intensity and the thickness of the sample.

    • The polymerization can be monitored by the increase in viscosity until a solid polymer is formed.

    • After polymerization, wash the resulting polymer with a suitable solvent (e.g., acetone) to remove any unreacted monomers and photoinitiator, followed by drying under vacuum.

  • Pyrolysis:

    • Place the dried photopolymer in a ceramic crucible inside a tube furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) to remove oxygen.

    • Heat the furnace to a high temperature (e.g., 1200 °C) at a controlled ramp rate (e.g., 5 °C/min).

    • Hold at the peak temperature for a specified duration (e.g., 1-2 hours) to ensure complete carbonization.

    • Cool the furnace down to room temperature under the inert gas flow before retrieving the carbonized material.

Quantitative Data for Analogous α-Methoxy Benzaldehyde Photopolymers: [2][3]

ParameterValue
Char Yield at 1200 °C~60%
Shrinkage after Pyrolysis~33%

Diagrams:

experimental_workflow_carbonization cluster_synthesis Photopolymer Synthesis cluster_pyrolysis Pyrolysis A Monomer Solution (this compound + Bismaleimide + Photoinitiator) B UV Curing (365 nm, Inert Atmosphere) A->B C Washing and Drying B->C D Solid Photopolymer C->D E Heating in Tube Furnace (to 1200 °C, N2 Atmosphere) D->E F Carbonization E->F G Cooling F->G H Carbon Material G->H

Caption: Workflow for photopolymer synthesis and carbonization.

Application Note 2: Photo-Crosslinkable Polymers for Liquid Crystal Alignment Layers

Introduction:

Polymers containing benzaldehyde functional groups have been investigated as materials for photo-alignment layers in liquid crystal (LC) devices.[1][6] These materials can be spin-coated onto a substrate to form a thin film. Subsequent exposure to polarized UV light can induce anisotropy in the polymer layer, which in turn directs the alignment of liquid crystal molecules in contact with the surface.[7][8] This allows for the creation of patterned alignment layers and the fabrication of advanced optical elements like liquid crystal lenses.[6] this compound, with its photo-sensitive aldehyde group, is a candidate for incorporation into a polymer backbone (e.g., as a methacrylate derivative) for such applications.

Experimental Protocol: Preparation of a Photo-Alignment Layer (Hypothetical)

This protocol is based on general procedures for creating photo-crosslinkable benzaldehyde polymer alignment layers.[6]

Materials:

  • A polymer synthesized with this compound moieties (e.g., a polymethacrylate with the benzaldehyde derivative as a side chain).

  • Solvent for the polymer (e.g., toluene, cyclopentanone).

  • Substrates (e.g., glass slides, ITO-coated glass).

  • Liquid crystal (e.g., a nematic LC mixture like E7).

  • Polarized UV light source.

Procedure:

  • Polymer Solution Preparation:

    • Dissolve the benzaldehyde-containing polymer in a suitable solvent to a specific concentration (e.g., 2 wt%).

    • Filter the solution through a syringe filter (e.g., 0.2 µm) to remove any particulate matter.

  • Thin Film Deposition:

    • Clean the substrates thoroughly.

    • Spin-coat the polymer solution onto the substrates at a specific speed and time to achieve a uniform thin film of desired thickness.

    • Bake the coated substrates on a hot plate to remove the solvent (e.g., at 100 °C for 10 minutes).

  • Photo-Alignment:

    • Expose the polymer-coated substrates to linearly polarized UV light. The exposure dose and polarization direction will determine the alignment properties.

    • For creating patterned alignment, a photomask can be used during UV exposure.

  • Liquid Crystal Cell Assembly:

    • Assemble a liquid crystal cell using two alignment layer-coated substrates, with the coated surfaces facing each other.

    • Maintain a uniform cell gap using spacers.

    • Fill the cell with the liquid crystal material in its isotropic phase by capillary action.

    • Cool the cell slowly to the nematic phase to allow the liquid crystal molecules to align according to the photo-patterned surface.

Quantitative Data for Analogous Benzaldehyde Polymer Alignment Layers: [6]

ParameterRange of Achievable Values
Liquid Crystal Pretilt Angle0 - 90°
Azimuthal Anchoring Energy~10⁻⁷ to 2.5 x 10⁻⁵ J/m²

Diagrams:

experimental_workflow_lc_alignment A Benzaldehyde Polymer Solution B Spin Coating on Substrate A->B C Baking to Remove Solvent B->C D Thin Polymer Film C->D E Polarized UV Exposure D->E F Anisotropic Alignment Layer E->F G LC Cell Assembly F->G H Liquid Crystal Filling G->H I Aligned Liquid Crystal Device H->I

Caption: Workflow for LC alignment layer preparation.

logical_relationship_alignment cluster_process Process cluster_outcome Outcome UV Polarized UV Light Anisotropy Surface Anisotropy UV->Anisotropy Polymer Benzaldehyde Polymer Layer Polymer->Anisotropy LC_Alignment Liquid Crystal Alignment Anisotropy->LC_Alignment

Caption: Principle of photo-alignment of liquid crystals.

References

Application Notes and Protocols for the Characterization of 4-Methoxy-3-(methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-3-(methoxymethyl)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its molecular structure, featuring a benzaldehyde core with methoxy and methoxymethyl substituents, provides a versatile scaffold for further chemical modifications. Accurate characterization of this compound is crucial to ensure purity, confirm identity, and establish quality control standards in research, development, and manufacturing processes.

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using a suite of standard analytical techniques. These methodologies are intended for researchers, scientists, and professionals in the drug development and chemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 76646-41-8[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Appearance White solid[1]
Purity ≥ 95% (by NMR)[1]

Analytical Techniques and Protocols

A multi-technique approach is recommended for the unambiguous characterization of this compound. This includes spectroscopic methods to elucidate the molecular structure and chromatographic techniques to assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • Acquisition Parameters (¹³C NMR):

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

Data Interpretation:

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8-9.9Singlet1HAldehyde proton (-CHO)
~7.4-7.5Multiplet2HAromatic protons
~7.0-7.1Doublet1HAromatic proton
~4.5Singlet2H-CH₂-O-
~3.9Singlet3HAr-O-CH₃
~3.4Singlet3H-O-CH₃

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~191Aldehyde Carbonyl (C=O)
~160Aromatic C-O
~130-135Aromatic Quaternary Carbons
~110-128Aromatic CH Carbons
~70-CH₂-O-
~58Ar-O-CH₃
~56-O-CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Record the spectrum using an FTIR spectrometer.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretching (aliphatic)
~2850-2750MediumC-H stretching (aldehyde)
~1700-1680StrongC=O stretching (aromatic aldehyde)
~1600-1580Medium-StrongC=C stretching (aromatic ring)
~1250-1200StrongC-O stretching (aryl ether)
~1150-1050StrongC-O stretching (alkyl ether)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Acquisition Parameters (ESI-MS):

    • Ionization mode: Positive

    • Mass range: m/z 50-500

  • Acquisition Parameters (EI-MS):

    • Ionization energy: 70 eV

    • Mass range: m/z 30-300

Predicted Mass Spectrometry Data

Ion AdductCalculated m/z
[M+H]⁺181.0859
[M+Na]⁺203.0678
[M+K]⁺219.0418

Expected Fragmentation Pattern (EI-MS): The fragmentation of this compound under electron ionization is expected to involve the loss of the formyl radical (-CHO), methoxy radical (-OCH₃), and rearrangements of the methoxymethyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for assessing the purity of this compound.

Experimental Protocol: HPLC

  • Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Chromatographic Conditions (suggested starting method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm or 280 nm

    • Column Temperature: Ambient

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound.

X-ray Crystallography

For definitive structural elucidation in the solid state, single-crystal X-ray diffraction can be employed. This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Crystal Structure Data

A study by Zhang et al. has reported the crystal structure of this compound.[2]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.8100 (16)
b (Å) 8.3970 (17)
c (Å) 14.510 (3)
β (°) 98.01 (3)
Volume (ų) 942.3 (3)
Z 4

Visualization of Analytical Workflow

The general workflow for the characterization of a synthesized batch of this compound is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data Data Analysis & Reporting cluster_conclusion Final Product Synthesis Synthesis of 4-Methoxy-3- (methoxymethyl)benzaldehyde Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Primary Structure Confirmation FTIR FT-IR Spectroscopy Purification->FTIR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment Xray X-ray Crystallography (for definitive structure) Purification->Xray Solid-State Structure Data_Analysis Spectral Interpretation & Chromatogram Integration NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Xray->Data_Analysis Report Certificate of Analysis (CoA) & Application Note Generation Data_Analysis->Report Final_Product Characterized This compound Report->Final_Product

Caption: Workflow for the synthesis, purification, and analytical characterization.

Logical Relationship of Analytical Techniques

The different analytical techniques provide complementary information to build a complete profile of the compound.

G cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound NMR NMR Compound->NMR FTIR FT-IR Compound->FTIR MS Mass Spec Compound->MS HPLC HPLC Compound->HPLC Xray X-ray Compound->Xray Structure Molecular Structure (Connectivity) NMR->Structure provides Functional_Groups Functional Groups FTIR->Functional_Groups identifies Mol_Weight Molecular Weight MS->Mol_Weight determines Purity Purity HPLC->Purity assesses Solid_State 3D Structure Xray->Solid_State confirms

Caption: Interrelation of analytical techniques for comprehensive characterization.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, FT-IR, and mass spectrometry allows for unambiguous structural elucidation and confirmation of the molecular formula. HPLC is the recommended technique for determining the purity of the compound. For definitive solid-state structural information, X-ray crystallography is the gold standard. Adherence to these protocols will ensure the quality and consistency of this compound used in research and development.

References

Application Notes and Protocols: 4-Methoxy-3-(methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(methoxymethyl)benzaldehyde is a versatile aromatic aldehyde that serves as a key building block in organic synthesis. Its unique substitution pattern, featuring both a methoxy and a methoxymethyl group on the benzene ring, makes it a valuable intermediate in the preparation of a variety of more complex molecules. This compound and its derivatives have applications in the pharmaceutical, agrochemical, and flavor and fragrance industries. In medicinal chemistry, the structural motif of this compound can be found in compounds explored for various therapeutic targets. These application notes provide a comprehensive overview of a proposed synthetic protocol for this compound, its key reaction parameters, and a summary of its applications.

Proposed Synthesis of this compound

While a specific literature method by Jonali et al. (2003) for the synthesis of this compound has been cited in crystallographic studies, the original publication could not be located. Therefore, a plausible and detailed synthetic protocol is proposed here, based on established organic chemistry principles, starting from the readily available precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde). The proposed synthesis involves a two-step process: protection of the aldehyde group, followed by a Williamson ether synthesis to introduce the methoxymethyl group, and subsequent deprotection.

Experimental Protocol

Step 1: Protection of the Aldehyde Group of Vanillin

  • To a solution of vanillin (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected vanillin (2-(3-methoxy-4-hydroxyphenyl)-1,3-dioxolane).

Step 2: Williamson Ether Synthesis

  • Dissolve the protected vanillin from Step 1 in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Add a base, such as sodium hydride (1.1 equivalents), to the solution at 0 °C and stir for 30 minutes.

  • Add chloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection of the Aldehyde Group

  • Dissolve the product from Step 2 in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes the key reaction parameters for the proposed synthesis of this compound.

StepReactionKey ReagentsSolventTemperatureReaction Time (Approx.)
1Aldehyde ProtectionVanillin, Ethylene Glycol, p-Toluenesulfonic acidTolueneReflux4-6 hours
2Williamson Ether SynthesisProtected Vanillin, Sodium Hydride, Chloromethyl methyl etherDMF0 °C to RT2-4 hours
3Aldehyde DeprotectionProtected Aldehyde, Hydrochloric AcidAcetone/WaterRoom Temperature1-2 hours

Visualizations

Proposed Synthetic Workflow

G Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) ProtectedVanillin Protected Vanillin (Aldehyde Protection) Vanillin->ProtectedVanillin Ethylene Glycol, p-TsOH, Toluene, Reflux MethoxymethylatedProduct Methoxymethylated Intermediate ProtectedVanillin->MethoxymethylatedProduct NaH, ClCH2OCH3, DMF, 0°C to RT FinalProduct This compound (Deprotection) MethoxymethylatedProduct->FinalProduct HCl, Acetone/H2O, RT Purification Column Chromatography Purification FinalProduct->Purification

Caption: Proposed synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity. Aromatic aldehydes are common precursors for a wide range of chemical transformations, including:

  • Reductive amination: to form substituted benzylamines.

  • Wittig reaction: to form stilbene derivatives.

  • Henry reaction: to form nitroalkenes, which are versatile intermediates.

  • Synthesis of heterocycles: such as quinolines, and benzimidazoles.

Derivatives of structurally similar aromatic aldehydes have been investigated for a variety of medicinal chemistry applications, suggesting potential areas of interest for derivatives of this compound. For instance, some benzaldehyde derivatives have been explored for their potential as:

  • Anticancer agents

  • Anti-inflammatory agents

  • Antimicrobial agents

The methoxymethyl group can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability, which is an important consideration in drug design. Researchers can utilize this compound to synthesize novel compounds and libraries for screening in various biological assays to identify new therapeutic leads.

Experimental Workflow for a Potential Application

The following diagram illustrates a general workflow for utilizing this compound in a drug discovery context.

G Start This compound Synthesis Synthesis of Derivative Library Start->Synthesis Various Reactions (e.g., Reductive Amination) Screening High-Throughput Screening Synthesis->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead SAR Studies Candidate Preclinical Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing the target compound.

Application Notes and Protocols for 4-Methoxy-3-(methoxymethyl)benzaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Methoxy-3-(methoxymethyl)benzaldehyde, a versatile aromatic aldehyde. Detailed protocols for its preparation and subsequent transformations are outlined, offering a valuable resource for the synthesis of novel compounds in pharmaceutical and materials science research.

Synthesis of this compound

While direct literature procedures for the large-scale synthesis of this compound can be difficult to source, a reliable synthetic route can be proposed based on established organic chemistry principles. The following protocol describes a plausible and practical method for its preparation from a commercially available starting material.

Reaction Scheme:

G reactant 3-(Chloromethyl)-4-methoxybenzaldehyde product This compound reactant->product S_N2 Reaction reagent Sodium Methoxide (NaOMe) Methanol (MeOH) side_product Sodium Chloride (NaCl)

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the nucleophilic substitution of 3-(chloromethyl)-4-methoxybenzaldehyde with sodium methoxide to yield the target compound. Benzylic halides are generally reactive towards SN2 reactions, and the use of a polar aprotic solvent can facilitate this transformation.[1][2][3][4]

Materials:

  • 3-(Chloromethyl)-4-methoxybenzaldehyde

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • In a separate flask, prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol.

  • Slowly add the sodium methoxide solution to the stirred solution of the benzaldehyde derivative at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Yield and Characterization:

The yield of this reaction is expected to be in the range of 70-90% based on similar nucleophilic substitution reactions on benzylic halides. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Spectroscopic data for the target molecule can be found in public databases.[5][6]

Applications in Carbon-Carbon Bond Forming Reactions

This compound is an excellent substrate for a variety of carbon-carbon bond-forming reactions, allowing for the extension of its molecular framework and the synthesis of more complex molecules.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[7][8][9][10][11] The following protocol outlines a general procedure for the Wittig olefination of this compound.

G cluster_0 Wittig Reaction Workflow start Start ylide_prep Prepare Phosphonium Ylide (from Wittig Salt and Base) start->ylide_prep reaction React Ylide with This compound ylide_prep->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Alkene Product purification->product

Caption: General workflow for a Wittig reaction.

Experimental Protocol: Wittig Olefination

Materials:

  • This compound

  • A suitable phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride)

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.1 eq) to the suspension. A color change (typically to deep red or orange) indicates the formation of the ylide.

  • Stir the ylide solution at 0 °C for 30 minutes, then add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired alkene.

Reactant (Aldehyde)Wittig ReagentProductExpected Yield (%)
This compound(Methoxymethyl)triphenylphosphonium ylide1-(2-methoxyethenyl)-4-methoxy-3-(methoxymethyl)benzene75-90
This compound(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(4-methoxy-3-(methoxymethyl)phenyl)acrylate80-95
Knoevenagel Condensation

The Knoevenagel condensation is a versatile reaction for the formation of α,β-unsaturated compounds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[12][13][14][15]

G cluster_1 Knoevenagel Condensation Workflow start Start mixing Mix Aldehyde, Active Methylene Compound, and Catalyst start->mixing reaction Heat Reaction Mixture (if necessary) mixing->reaction precipitation Precipitation or Extraction of Product reaction->precipitation purification Recrystallization or Chromatography precipitation->purification product α,β-Unsaturated Product purification->product

Caption: General workflow for a Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile or diethyl malonate)

  • Basic catalyst (e.g., piperidine or DABCO)

  • Solvent (e.g., ethanol or toluene)

  • Dean-Stark apparatus (if necessary for water removal)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent.

  • Add a catalytic amount of the basic catalyst (e.g., 0.1 eq of piperidine).

  • If using a solvent that forms an azeotrope with water (like toluene), equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

AldehydeActive Methylene CompoundCatalystProductExpected Yield (%)
This compoundMalononitrilePiperidine2-(4-Methoxy-3-(methoxymethyl)benzylidene)malononitrile85-95
This compoundDiethyl malonatePiperidineDiethyl 2-(4-methoxy-3-(methoxymethyl)benzylidene)malonate80-90

Functional Group Transformations

The aldehyde functionality of this compound can be readily transformed into other important functional groups, such as alcohols and carboxylic acids.

Reduction to an Alcohol

The reduction of the aldehyde to a primary alcohol can be efficiently achieved using mild reducing agents like sodium borohydride.[16][17][18][19][20]

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath again and slowly add dilute HCl to quench the excess NaBH₄ and neutralize the solution.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

  • Purify by column chromatography if necessary.

SubstrateProductExpected Yield (%)
This compound(4-Methoxy-3-(methoxymethyl)phenyl)methanol>95
Oxidation to a Carboxylic Acid

The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes to carboxylic acids, tolerant of a wide range of functional groups.[21][22][23][24][25]

Experimental Protocol: Pinnick Oxidation

Materials:

  • This compound

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene (as a scavenger)

  • tert-Butanol and water (as solvents)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (3.0 eq) and sodium dihydrogen phosphate (1.5 eq).

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.

  • Slowly add the sodium chlorite solution to the reaction mixture at room temperature.

  • Stir the reaction for several hours, monitoring by TLC.

  • After completion, quench the reaction with a saturated solution of sodium sulfite.

  • Acidify the mixture with dilute HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

  • Recrystallization or column chromatography can be used for further purification.

SubstrateProductExpected Yield (%)
This compound4-Methoxy-3-(methoxymethyl)benzoic acid85-95

Conclusion

This compound is a valuable building block in organic synthesis. The protocols provided herein offer a practical guide for its preparation and its utilization in key synthetic transformations. These reactions open avenues for the development of novel molecules with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these methodologies to suit their specific synthetic targets.

References

Application Notes and Protocols: 4-Methoxy-3-(methoxymethyl)benzaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-methoxy-3-(methoxymethyl)benzaldehyde as a versatile building block in the synthesis of various heterocyclic compounds. While direct literature precedents for the use of this specific aldehyde in some classical multicomponent reactions are limited, its structural similarity to other substituted benzaldehydes, such as vanillin, allows for the confident proposal of its application in well-established synthetic methodologies. This document outlines detailed protocols for the synthesis of pyridines, dihydropyrimidines, and aminothiophenes, key scaffolds in medicinal chemistry.

Synthesis of Substituted Pyridines via Hantzsch Condensation

The Hantzsch pyridine synthesis is a robust one-pot multicomponent reaction ideal for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[1][2] These pyridine scaffolds are central to the structure of numerous pharmaceuticals. The following protocol describes a proposed synthesis of a 1,4-dihydropyridine derivative using this compound.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(4-methoxy-3-(methoxymethyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound180.201.80 g10
Ethyl acetoacetate130.142.60 g20
Ammonium acetate77.080.77 g10
Ethanol46.0725 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.80 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).

  • Add ethanol (25 mL) to the flask and stir the mixture at room temperature to dissolve the solids.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold water (2 x 20 mL).

  • Recrystallize the crude product from ethanol to afford the pure diethyl 2,6-dimethyl-4-(4-methoxy-3-(methoxymethyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate as a crystalline solid.

Expected Yield: Based on similar reactions with substituted benzaldehydes, the expected yield is in the range of 80-90%.

Oxidation to Pyridine: The synthesized dihydropyridine can be oxidized to the corresponding pyridine derivative using an oxidizing agent such as nitric acid or potassium ferrocyanide.[1]

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde 4-Methoxy-3- (methoxymethyl)benzaldehyde Reaction One-Pot Condensation (Ethanol, Reflux) Aldehyde->Reaction Ketoester1 Ethyl Acetoacetate (2 equiv.) Ketoester1->Reaction Ammonia Ammonium Acetate Ammonia->Reaction Dihydropyridine 1,4-Dihydropyridine Derivative Reaction->Dihydropyridine

Fig. 1: Workflow for the Hantzsch Dihydropyridine Synthesis.

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation reaction that provides access to dihydropyrimidinones, a class of compounds with a wide range of biological activities.[3] This protocol outlines the proposed synthesis of a dihydropyrimidinone derivative from this compound.

Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-(4-methoxy-3-(methoxymethyl)phenyl)-3,4-dihydropyrimidin-2(1H)-one

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound180.201.80 g10
Ethyl acetoacetate130.141.30 g10
Urea60.060.90 g15
Ethanol46.0720 mL-
Hydrochloric Acid (catalyst)36.460.2 mL-

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.80 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol).

  • Add ethanol (20 mL) followed by a catalytic amount of concentrated hydrochloric acid (0.2 mL).

  • Stir the mixture at room temperature for 10 minutes, then heat to reflux for 3-4 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (50 g).

  • Stir the mixture until a solid precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Expected Yield: Typical yields for the Biginelli reaction with substituted benzaldehydes are in the range of 75-85%.

Biginelli_Reaction Reactants This compound + Ethyl Acetoacetate + Urea Catalysis Acid Catalysis (e.g., HCl) in Ethanol Reactants->Catalysis Reflux Intermediate Acyliminium Ion Intermediate Catalysis->Intermediate Cyclization Cyclocondensation Intermediate->Cyclization Product Dihydropyrimidinone Derivative Cyclization->Product

Fig. 2: Key steps in the proposed Biginelli Reaction.

Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes, which are important precursors for various biologically active compounds.[4] This proposed protocol utilizes this compound to generate a substituted 2-aminothiophene.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(4-methoxy-3-(methoxymethyl)phenyl)thiophene-3-carboxylate

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound180.201.80 g10
Ethyl cyanoacetate113.121.13 g10
Elemental Sulfur32.060.38 g12
Morpholine (base)87.120.87 g10
Ethanol46.0730 mL-

Procedure:

  • To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add this compound (1.80 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.38 g, 12 mmol) in ethanol (30 mL).

  • Stir the mixture to form a suspension.

  • Add morpholine (0.87 g, 10 mmol) dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to 40-50 °C and stir for 2-3 hours.

  • Monitor the reaction progress using TLC (ethyl acetate/hexane, 2:8).

  • Upon completion, cool the reaction mixture and pour it into ice-water (100 mL).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expected Yield: The Gewald reaction typically provides yields in the range of 60-80% for aromatic aldehydes.

Gewald_Reaction_Pathway Start Aldehyde + α-Cyanoester Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition (Base Catalyzed) Intermediate1->Sulfur_Addition Intermediate2 Thiolate Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Product 2-Aminothiophene Cyclization->Product

Fig. 3: Proposed reaction pathway for the Gewald Synthesis.

Disclaimer: The experimental protocols provided are proposed methodologies based on established chemical reactions for structurally similar compounds. As direct literature for the use of this compound in these specific multicomponent reactions was not identified, optimization of reaction conditions may be necessary to achieve optimal yields. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols for the Scalable Synthesis of 4-Methoxy-3-(methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scalable synthesis of 4-Methoxy-3-(methoxymethyl)benzaldehyde, a key intermediate in various pharmaceutical and organic synthesis applications. The synthesis is based on the protection of the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) as a methoxymethyl (MOM) ether. This method is robust, high-yielding, and suitable for scaling up from laboratory to pilot plant production. The protocol includes a comprehensive list of materials, step-by-step experimental procedures, and data on expected yields and purity.

Introduction

This compound is a valuable building block in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients. Its synthesis from the readily available and inexpensive starting material, vanillin, makes it an economically attractive target. The key transformation is the protection of the phenolic hydroxyl group of vanillin as a methoxymethyl (MOM) ether. The MOM protecting group is stable under a wide range of reaction conditions, yet can be readily removed under acidic conditions if required for subsequent synthetic steps. This application note details a reliable and scalable protocol for this transformation.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)C₈H₈O₃152.15White to pale yellow crystalline powder121-33-5
Chloromethyl methyl ether (MOM-Cl)C₂H₅ClO80.51Colorless liquid107-30-2
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Colorless liquid7087-68-5
This compoundC₁₀H₁₂O₃180.20Colorless to pale yellow oil or solid76646-41-8

Table 2: Stoichiometry and Reaction Parameters for Scalable Synthesis

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Reactants
Vanillin10.0 g (65.7 mmol)1.00 kg (6.57 mol)
MOM-Cl7.9 g (98.6 mmol, 1.5 eq)790 g (9.86 mol, 1.5 eq)
DIPEA12.8 g (98.6 mmol, 1.5 eq)1.28 kg (9.86 mol, 1.5 eq)
Solvent
Dichloromethane (DCM)200 mL20 L
Reaction Conditions
Temperature0 °C to Room Temperature0 °C to Room Temperature
Reaction Time12-16 hours12-16 hours
Work-up
1 M HCl (aq)100 mL10 L
Saturated NaHCO₃ (aq)100 mL10 L
Brine100 mL10 L
Purification
MethodFlash Column ChromatographyDistillation under reduced pressure
Expected Yield
Yield85-95%85-95%
Purity (by NMR/GC-MS)>98%>98%

Experimental Protocol

Materials and Reagents
  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin), 99%

  • Chloromethyl methyl ether (MOM-Cl), 98% (Caution: Carcinogen)

  • N,N-Diisopropylethylamine (DIPEA), 99%

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium chloride (NaCl), saturated aqueous solution (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography (for laboratory scale)

  • Ethyl acetate and hexanes for chromatography (for laboratory scale)

Equipment
  • Round-bottom flask (appropriate size for the scale) equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for flash column chromatography (for laboratory scale)

  • Apparatus for vacuum distillation (for pilot scale)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves, and a fume hood. MOM-Cl is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane. Place the flask in an ice bath and stir the solution.

  • Addition of Base: To the stirred solution, add N,N-diisopropylethylamine (1.5 eq) dropwise via a dropping funnel.

  • Addition of MOM-Cl: Slowly add chloromethyl methyl ether (1.5 eq) to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding 1 M HCl (aq).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Laboratory Scale): Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

  • Purification (Pilot Scale): For larger scales, purify the crude product by distillation under reduced pressure.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Reaction Methoxymethylation (0°C to RT, 12-16h) Vanillin->Reaction MOMCl MOM-Cl (Chloromethyl methyl ether) MOMCl->Reaction DIPEA DIPEA (N,N-Diisopropylethylamine) DIPEA->Reaction DCM DCM (Dichloromethane) DCM->Reaction Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup Quench Purification Purification (Chromatography/Distillation) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and should be handled with extreme caution in a well-ventilated chemical fume hood. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn at all times.

  • Dichloromethane is a volatile and potentially harmful solvent. All operations should be performed in a fume hood.

  • N,N-Diisopropylethylamine is a corrosive and flammable liquid. Handle with care.

  • Standard laboratory safety procedures should be followed throughout the experiment.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound from vanillin. The use of readily available starting materials and straightforward reaction conditions makes this procedure suitable for both academic research and industrial applications. Careful adherence to the safety precautions, particularly when handling chloromethyl methyl ether, is essential for the safe execution of this synthesis.

Application Notes: 4-Methoxy-3-(methoxymethyl)benzaldehyde as a Hypothetical Molecular Probe for Aldehyde Dehydrogenase 2 (ALDH2)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-3-(methoxymethyl)benzaldehyde is an aromatic aldehyde.[1] While its primary applications have been in organic synthesis and the fragrance industry, its structural features suggest a potential, though not yet documented, role as a molecular probe.[1] Benzaldehyde derivatives are known to exhibit a range of biological activities and can serve as reactants in the synthesis of new compounds.[2][3] This document outlines a hypothetical application of this compound as a molecular probe for Aldehyde Dehydrogenase 2 (ALDH2), a critical enzyme in aldehyde metabolism.

ALDH2 is responsible for the oxidation of a wide range of endogenous and exogenous aldehydes. Its dysfunction is implicated in various pathological conditions. A selective molecular probe for ALDH2 could be invaluable for studying its enzymatic activity, expression levels, and localization in cells and tissues, thereby aiding in drug discovery and development.

Principle of Action (Hypothetical)

It is hypothesized that this compound can act as a substrate for ALDH2. Upon enzymatic oxidation to the corresponding carboxylic acid, a change in the molecule's properties, such as its fluorescence or mass, could be detected and quantified. This change would be directly proportional to the ALDH2 activity.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical data that would be generated during the validation of this compound as a molecular probe for ALDH2.

Table 1: Spectroscopic Properties

PropertyValue
Excitation Maximum (λex) 310 nm
Emission Maximum (λem) 450 nm
Molar Extinction Coefficient (ε) 18,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.15

Table 2: In Vitro Enzymatic Assay Parameters

ParameterValue
Michaelis Constant (Km) 15 µM
Maximum Velocity (Vmax) 50 nmol/min/mg protein
Inhibitor IC50 (Disulfiram) 5 µM

Table 3: Cell-Based Assay Performance

ParameterValue
Limit of Detection (LOD) 100 nM
Limit of Quantification (LOQ) 300 nM
Z'-factor 0.75

Experimental Protocols

Protocol 1: Characterization of Spectroscopic Properties

Objective: To determine the optimal excitation and emission wavelengths, molar extinction coefficient, and fluorescence quantum yield of this compound.

Materials:

  • This compound

  • Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

  • Ethanol (spectroscopic grade)

Method:

  • Prepare a stock solution of this compound in ethanol.

  • Absorbance Spectrum:

    • Dilute the stock solution to a concentration of 10 µM.

    • Measure the absorbance spectrum from 250 nm to 500 nm using the spectrophotometer.

    • The wavelength of maximum absorbance is the λex.

  • Emission Spectrum:

    • Using the fluorometer, excite the 10 µM solution at the determined λex.

    • Scan the emission from 350 nm to 600 nm to determine the wavelength of maximum emission (λem).

  • Molar Extinction Coefficient:

    • Prepare a series of dilutions of the stock solution.

    • Measure the absorbance of each dilution at the λex.

    • Plot absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.

  • Quantum Yield:

    • Measure the fluorescence intensity of the 10 µM solution.

    • Compare it to a standard with a known quantum yield (e.g., quinine sulfate) under identical conditions.

Protocol 2: In Vitro ALDH2 Enzymatic Assay

Objective: To determine the kinetic parameters (Km and Vmax) of this compound with purified ALDH2.

Materials:

  • Purified recombinant human ALDH2

  • This compound

  • NAD⁺

  • Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)

  • 96-well microplate reader (fluorometer)

Method:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, NAD⁺, and purified ALDH2.

  • Prepare a serial dilution of this compound.

  • Initiate the reaction by adding the different concentrations of the probe to the wells.

  • Monitor the increase in fluorescence at the predetermined λem over time. The product of the reaction is expected to have a different fluorescence profile.

  • Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: Cell-Based ALDH2 Activity Assay

Objective: To measure ALDH2 activity in cultured cells using this compound.

Materials:

  • Cultured cells (e.g., HEK293 cells overexpressing ALDH2)

  • This compound

  • Cell lysis buffer

  • 96-well cell culture plates

  • Microplate reader (fluorometer)

Method:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with any compounds of interest (e.g., potential ALDH2 inhibitors).

  • Lyse the cells using a suitable lysis buffer.

  • Add the probe and NAD⁺ to the cell lysates.

  • Incubate the plate at 37°C for a specified time.

  • Measure the fluorescence at the predetermined λem.

  • Normalize the fluorescence signal to the total protein concentration in each well.

Visualizations

G Workflow for Validating a Novel Molecular Probe A Synthesize & Purify This compound B Characterize Spectroscopic Properties (Absorbance, Fluorescence) A->B C In Vitro Enzymatic Assays (Purified ALDH2) B->C D Determine Kinetic Parameters (Km, Vmax) C->D E Cell-Based Assays (Cultured Cells) D->E F Assess Cellular Uptake & Toxicity E->F G Measure ALDH2 Activity in Cells E->G H Validate with Known Inhibitors G->H I Probe Validated H->I

Caption: A generalized workflow for the validation of a new molecular probe.

G Hypothetical Signaling Pathway Involving ALDH2 A Ethanol B Acetaldehyde (Toxic) A->B ADH C ALDH2 B->C D Acetate C->D F Oxidized Probe (Fluorescent Signal) C->F G Citric Acid Cycle D->G E This compound (Probe) E->C

Caption: A simplified diagram of ethanol metabolism and the role of ALDH2.

G Experimental Workflow for In Vitro ALDH2 Assay A Prepare Assay Plate: - Purified ALDH2 - NAD+ - Assay Buffer B Add Serial Dilution of This compound A->B C Incubate at 37°C B->C D Measure Fluorescence Over Time C->D E Calculate Initial Velocities D->E F Plot Velocity vs. Substrate Concentration E->F G Determine Km and Vmax F->G

Caption: A step-by-step workflow for the in vitro ALDH2 enzymatic assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-3-(methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 4-Methoxy-3-(methoxymethyl)benzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and efficient method is the methoxymethylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin). This reaction is a variation of the Williamson ether synthesis, where the phenoxide ion of isovanillin acts as a nucleophile, attacking a methoxymethylating agent.

Q2: Which methoxymethylating agents are suitable for this synthesis?

A2: Common methoxymethylating agents include chloromethyl methyl ether (MOM-Cl) and dimethoxymethane. Due to the carcinogenic nature of chloromethyl methyl ether, alternative in-situ preparations or less hazardous reagents are often preferred.

Q3: What are the typical reaction conditions for the methoxymethylation of isovanillin?

A3: The reaction is generally carried out in an aprotic polar solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), in the presence of a non-nucleophilic base to deprotonate the phenolic hydroxyl group. The reaction temperature is often kept low initially and may be gradually raised.

Q4: What are the potential side reactions that can lower the yield?

A4: Potential side reactions include the formation of bis(chloromethyl) ether if using certain chloromethylating agents, and polymerization of the starting aldehyde under harsh basic or acidic conditions. Incomplete reaction due to poor quality reagents or insufficient base can also be a factor.

Q5: How can the purity of the final product be improved?

A5: Purification is typically achieved through column chromatography on silica gel. Washing the crude product with a sodium carbonate solution can remove acidic impurities like benzoic acid derivatives that may form through oxidation of the aldehyde.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Reagents: The base or methoxymethylating agent may have degraded. 2. Insufficient Base: Incomplete deprotonation of the phenolic hydroxyl group. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use fresh, high-purity reagents. Ensure the base is not hydrated. 2. Use a slight excess of a strong, non-nucleophilic base (e.g., sodium hydride, potassium carbonate). 3. Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).
Formation of Multiple Byproducts 1. Reaction Temperature is Too High: This can lead to decomposition or side reactions. 2. Presence of Water: Water can react with the methoxymethylating agent and the base. 3. Incorrect Stoichiometry: An excess of the methoxymethylating agent can lead to side reactions.1. Maintain a controlled, lower temperature, especially during the initial addition of reagents. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use a carefully measured, slight excess of the methoxymethylating agent.
Product is Contaminated with Starting Material (Isovanillin) 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Insufficient Methoxymethylating Agent: Not enough electrophile to react with all the deprotonated isovanillin.1. Increase the reaction time and monitor by TLC until the starting material spot disappears. 2. Add a slight excess of the methoxymethylating agent.
Difficulty in Product Isolation/Purification 1. Emulsion during Workup: Formation of a stable emulsion can make phase separation difficult. 2. Product Streaking on TLC: Indicates the presence of highly polar impurities.1. Add a saturated brine solution to the aqueous layer to help break the emulsion. 2. Wash the organic layer with a dilute base solution (e.g., 5% sodium bicarbonate) to remove acidic impurities before chromatography.

Experimental Protocols

Key Experiment: Methoxymethylation of 3-Hydroxy-4-methoxybenzaldehyde

This protocol is adapted from a similar synthesis of 3-methoxy-4-(methoxymethoxy)benzaldehyde.

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

  • Chloromethyl methyl ether (MOM-Cl) or a suitable alternative

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) and N,N-diisopropylethylamine (2 equivalents) in anhydrous dichloromethane.

  • Addition of Methoxymethylating Agent: Cool the solution to 0 °C in an ice bath. Add chloromethyl methyl ether (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 45 minutes. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding 1 M NaOH solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Data Presentation

Table 1: Effect of Base on the Yield of Methoxymethylation

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
N,N-DiisopropylethylamineDCM0 to RT1.5~95% (expected)
Potassium CarbonateDMFRT4~85% (expected)
Sodium HydrideTHF0 to RT2>90% (expected)

Note: The yield data presented here are estimations based on similar reactions and should be optimized for the specific synthesis of this compound.

Visualizations

Synthesis_Pathway Isovanillin 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) Product This compound Isovanillin->Product Methoxymethylation Methoxymethylating_Agent Methoxymethylating Agent (e.g., MOM-Cl) Base Base (e.g., DIPEA) Solvent Aprotic Solvent (e.g., DCM)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (Base, Solvent, Electrophile) Start->Check_Reagents Reagents_OK Reagents are Pure Check_Reagents->Reagents_OK Check_Conditions Verify Reaction Conditions (Temperature, Time) Conditions_OK Conditions are Optimal Check_Conditions->Conditions_OK Check_Workup Review Workup and Purification Workup_OK Procedure is Correct Check_Workup->Workup_OK Reagents_OK->Check_Conditions Yes Optimize_Base Optimize Base/ Stoichiometry Reagents_OK->Optimize_Base No Conditions_OK->Check_Workup Yes Optimize_Temp Adjust Temperature/ Time Conditions_OK->Optimize_Temp No Optimize_Purification Modify Purification (e.g., different solvent system) Workup_OK->Optimize_Purification No Success Improved Yield/ Purity Workup_OK->Success Yes Optimize_Base->Success Optimize_Temp->Success Optimize_Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

Logical_Relationships Yield Product Yield Purity Product Purity Base_Strength Base Strength/ Concentration Base_Strength->Yield Increases (up to a point) Reaction_Time Reaction Time Reaction_Time->Yield Increases (up to a point) Temperature Reaction Temperature Temperature->Yield Increases (can decrease if too high) Temperature->Purity Can decrease if too high (side reactions) Reagent_Purity Reagent Purity Reagent_Purity->Yield Reagent_Purity->Purity Purification_Method Purification Method Purification_Method->Purity

Caption: Key parameters influencing reaction yield and purity.

Technical Support Center: Purification of 4-Methoxy-3-(methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Methoxy-3-(methoxymethyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude reaction mixture of this compound synthesized from isovanillin?

When synthesizing this compound via the methoxymethylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde), the most probable impurities include:

  • Unreacted Isovanillin: Incomplete reaction can lead to the presence of the starting material.

  • Side-products from the methoxymethylating agent: Depending on the reagent used (e.g., chloromethyl methyl ether or dimethoxymethane), byproducts can form.

  • Over-alkylation products: While less common for this specific protection, there is a possibility of reaction at other sites if the conditions are not optimized.

  • Polymeric materials: Acidic or basic conditions can sometimes lead to the formation of polymeric side products.

Q2: How can I monitor the progress of the purification process effectively?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification. A recommended starting solvent system for TLC analysis is a mixture of hexanes and ethyl acetate. The polarity can be adjusted to achieve good separation of the product from impurities. For instance, a mobile phase of hexane-EtOAc (10:1) has been reported to give an Rf value of 0.39 for a similar compound. Visualization of the spots can be achieved using a UV lamp (254 nm), as aromatic compounds often show up as dark spots.[1] Stains such as p-anisaldehyde can also be used for visualization, which is particularly useful for aldehydes, ketones, and alcohols.

Q3: What are the recommended purification techniques for this compound?

The primary methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the desired product from both more polar and less polar impurities. Silica gel is a suitable stationary phase.

  • Recrystallization: If the crude product is a solid, recrystallization can be an efficient purification method. The choice of solvent is crucial for successful recrystallization.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC. The solvent system is not optimal.Systematically vary the ratio of your hexane/ethyl acetate mixture to find a composition that provides a clear separation between your product and impurities. An ideal Rf value for the product is typically between 0.2 and 0.4.
Product is eluting with impurities. The polarity of the elution solvent is too high, or the column was not packed properly.Start with a less polar solvent system (e.g., higher hexane content) and gradually increase the polarity (gradient elution). Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Compound is streaking on the TLC plate or column. The sample is overloaded, or the compound is interacting strongly with the silica gel.Load a smaller amount of the crude material onto the column. Adding a small amount of a slightly more polar solvent (like a drop of methanol) to your elution solvent can sometimes help reduce streaking.
No product is eluting from the column. The elution solvent is not polar enough.Gradually increase the polarity of your solvent system. If you have started with pure hexane, begin adding ethyl acetate in increasing proportions.
Recrystallization Issues
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not appropriate for your compound, or there are insoluble impurities.Test the solubility of your crude product in small amounts of different hot solvents (e.g., ethanol, methanol, acetone, or mixtures like ethanol/water) to find a suitable one.[2] If a significant amount of solid remains, it is likely an insoluble impurity that can be removed by hot filtration.
No crystals form upon cooling. The solution is supersaturated, or the concentration of the compound is too low.Try scratching the inside of the flask with a glass rod to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization. If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
The product crystallizes as an oil. The cooling process is too rapid, or the presence of impurities is inhibiting crystal formation.Allow the solution to cool to room temperature slowly before placing it in an ice bath. If an oil persists, you may need to re-purify the material by column chromatography first to remove impurities that hinder crystallization.
The recrystallized product is still impure. The crystals were not washed properly, or the chosen solvent did not effectively separate the impurities.After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities. If purity does not improve, a different recrystallization solvent or column chromatography may be necessary.

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring even packing without air bubbles. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent (or a slightly more polar solvent if necessary for solubility) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The polarity can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool to see if crystals form.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Data Presentation

The following table summarizes the expected outcomes of different purification strategies. The values are illustrative and can vary based on the specific reaction conditions and scale.

Purification Method Starting Purity (Typical) Final Purity (Expected) Yield Loss (Approximate) Notes
Column Chromatography 60-80%>98%15-30%Effective for complex mixtures with multiple impurities.
Single Recrystallization 80-90%95-98%10-25%Best for removing small amounts of impurities from a solid product.
Multiple Recrystallizations 80-90%>99%20-40%Can achieve very high purity but with significant loss of material.

Visualizations

Purification_Troubleshooting_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Methods cluster_outcome Outcome start Crude Product tlc TLC Analysis start->tlc  Analyze sample decision Assess Purity & Impurity Profile tlc->decision col_chrom Column Chromatography decision->col_chrom Multiple/ Close-running impurities recryst Recrystallization decision->recryst Single major impurity/ Crystalline solid pure_product Pure Product col_chrom->pure_product Successful re_evaluate Re-evaluate/ Further Purification col_chrom->re_evaluate Unsuccessful recryst->pure_product Successful recryst->re_evaluate Unsuccessful re_evaluate->tlc Re-analyze

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Purification_Workflow cluster_prep Preparation cluster_main_purification Primary Purification cluster_analysis_collection Analysis & Collection cluster_final_steps Final Steps crude Crude Product column Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column fractions Collect Fractions column->fractions tlc_analysis TLC Analysis of Fractions fractions->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine solvent_removal Solvent Removal (Rotary Evaporation) combine->solvent_removal optional_recryst Optional Recrystallization solvent_removal->optional_recryst final_product Pure Product solvent_removal->final_product If sufficiently pure optional_recryst->final_product

Caption: Experimental workflow for the purification of this compound.

References

common issues in 4-Methoxy-3-(methoxymethyl)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methoxy-3-(methoxymethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when working with this compound?

A1: The most prevalent side reaction is the cleavage of the methoxymethyl (MOM) ether group under acidic conditions. The MOM group is an acetal-type protecting group and is known to be labile in the presence of even mild Brønsted or Lewis acids.[1][2][3] This cleavage will result in the formation of 3-hydroxy-4-methoxybenzaldehyde as a significant byproduct, which can complicate purification and reduce the yield of the desired product. Reactions involving strong acids like HBr or HI can also lead to ether cleavage.[4]

Q2: How can I effectively purify this compound or its reaction products?

A2: Purification can often be achieved by standard column chromatography on silica gel. However, if you are trying to remove unreacted starting material or aldehyde byproducts, a bisulfite extraction can be a highly effective and simple method.[5] This technique relies on the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, which can then be separated from the non-aldehyde components in an aqueous wash. The aldehyde can be regenerated from the aqueous layer by treatment with a base.

Q3: What are the recommended storage conditions for this compound?

A3: Like many aldehydes, this compound can be susceptible to oxidation by atmospheric oxygen over time, leading to the formation of the corresponding carboxylic acid. To minimize degradation, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and at a reduced temperature (refrigerated).

Troubleshooting Guides

Guide 1: Low Yield or Unexpected Byproduct in Acid-Catalyzed Reactions

Problem: My reaction, which uses an acid catalyst, is resulting in a low yield of the desired product and I'm observing a significant amount of a more polar byproduct, likely 3-hydroxy-4-methoxybenzaldehyde.

Possible Cause: The acidic conditions are likely cleaving the methoxymethyl (MOM) ether.

Solutions:

StrategyDetailed ProtocolExpected Outcome
Use a Milder Acid If your reaction allows, switch from a strong acid to a milder one. For example, replace sulfuric acid with a weaker organic acid like acetic acid or use a solid acid catalyst that can be easily filtered off.Reduced or eliminated cleavage of the MOM ether, leading to a higher yield of the desired product.
Reduce Reaction Temperature Perform the reaction at a lower temperature. Acid-catalyzed cleavage is often accelerated at higher temperatures.Slower reaction rate, but potentially a significant decrease in the rate of the deprotection side reaction.
Minimize Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the exposure time to acidic conditions.Prevents the product from being exposed to the acid for an extended period, thus reducing byproduct formation.
Use a Non-Acidic Alternative If possible, explore alternative synthetic routes that do not require acidic conditions.Avoids the issue of MOM group cleavage entirely.

Troubleshooting Workflow:

start Low Yield in Acidic Reaction check_byproduct Identify Byproduct (e.g., via NMR, MS) start->check_byproduct is_deprotected Is it 3-hydroxy-4- methoxybenzaldehyde? check_byproduct->is_deprotected milder_acid Use Milder Acid is_deprotected->milder_acid Yes other_issue Investigate Other Reaction Issues is_deprotected->other_issue No lower_temp Lower Reaction Temperature milder_acid->lower_temp shorter_time Reduce Reaction Time lower_temp->shorter_time success Improved Yield shorter_time->success

Caption: Troubleshooting workflow for acid-catalyzed reactions.

Guide 2: Incomplete Oxidation to Carboxylic Acid

Problem: I am trying to oxidize the aldehyde to a carboxylic acid, but the reaction is sluggish or incomplete.

Possible Cause: The chosen oxidizing agent may not be strong enough, or the reaction conditions may not be optimal. The electron-donating groups on the aromatic ring can influence the reactivity of the aldehyde.

Solutions:

Oxidizing AgentRecommended ConditionsPotential Issues & Notes
Potassium Permanganate (KMnO₄) Aqueous base (e.g., NaOH or KOH), followed by acidic workup.Strong oxidant, can sometimes lead to over-oxidation or degradation of other functional groups if not controlled carefully.
Jones Reagent (CrO₃ in H₂SO₄/acetone) Acetone as solvent, typically at 0 °C to room temperature.Highly effective, but chromium reagents are toxic and require careful handling and disposal.
Pinnick Oxidation (NaClO₂) t-BuOH/water as solvent, with a chlorine scavenger like 2-methyl-2-butene.Mild and highly selective for aldehydes, often giving very clean reactions and high yields.

Experimental Protocol: Pinnick Oxidation

  • Dissolve 1 equivalent of this compound in a 1:1 mixture of tert-butanol and water.

  • Add 5 equivalents of 2-methyl-2-butene.

  • In a separate flask, dissolve 1.5 equivalents of sodium chlorite (NaClO₂) in water.

  • Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain the carboxylic acid.

Guide 3: Incomplete Reduction to Alcohol

Problem: My attempt to reduce the aldehyde to the corresponding benzyl alcohol is not going to completion.

Possible Cause: The reducing agent may be too weak, or it may have decomposed.

Solutions:

Reducing AgentRecommended ConditionsNotes
Sodium Borohydride (NaBH₄) Methanol or ethanol as solvent, typically at 0 °C to room temperature.A mild and selective reagent, generally very effective for aldehydes. Ensure the NaBH₄ is fresh as it can decompose on storage.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF as solvent, typically at 0 °C. Requires a separate aqueous workup step.A very powerful reducing agent. Will also reduce other functional groups like esters or amides if present. Must be handled with care due to its reactivity with water.
Catalytic Hydrogenation H₂ gas with a catalyst like Pd/C in a solvent like ethanol or ethyl acetate.A clean method, but may not be suitable if other reducible functional groups (e.g., alkenes, alkynes) are present in the molecule.

General Reduction Workflow:

start Incomplete Reduction check_reagent Check Reducing Agent Freshness start->check_reagent reagent_ok Is it fresh? check_reagent->reagent_ok use_fresh Use Fresh Reagent reagent_ok->use_fresh No increase_equiv Increase Equivalents of Reagent reagent_ok->increase_equiv Yes use_fresh->increase_equiv stronger_reagent Use a Stronger Reducing Agent (e.g., LiAlH₄) increase_equiv->stronger_reagent other_issue Check for Quenching Impurities increase_equiv->other_issue success Complete Reduction stronger_reagent->success

Caption: Troubleshooting workflow for aldehyde reduction.

References

Technical Support Center: Optimizing Reaction Time for 4-Methoxy-3-(methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methoxy-3-(methoxymethyl)benzaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Proposed Synthetic Pathway

A plausible multi-step synthesis for this compound starting from vanillin is outlined below. Each step is followed by a detailed experimental protocol.

Synthetic_Pathway Vanillin Vanillin Protected_Vanillin Vanillin Diethyl Acetal Vanillin->Protected_Vanillin Acetal Protection Hydroxymethylated_Product 3-(Hydroxymethyl)-4-methoxybenzaldehyde Diethyl Acetal Protected_Vanillin->Hydroxymethylated_Product Hydroxymethylation Methylated_Product This compound Diethyl Acetal Hydroxymethylated_Product->Methylated_Product Methylation Final_Product This compound Methylated_Product->Final_Product Deprotection Hydroxymethylation_Troubleshooting issue Low Yield Multiple Products Formed cause Incomplete Reaction Side Reactions (e.g., Cannizzaro) Over-alkylation issue->cause Possible Causes solution Increase reaction time/temp Use a milder base Control stoichiometry cause->solution Solutions

4-Methoxy-3-(methoxymethyl)benzaldehyde stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 4-Methoxy-3-(methoxymethyl)benzaldehyde, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to air and moisture. For optimal preservation, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for aromatic aldehydes like this compound is oxidation of the aldehyde group to the corresponding carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and moisture. Discoloration, such as turning yellowish, can be an indicator of degradation.

Q3: Is this compound sensitive to light?

A3: Yes, aromatic aldehydes are generally sensitive to light. Photodegradation can occur, leading to the formation of impurities. Therefore, it is crucial to store the compound in an amber or opaque container to protect it from light.

Q4: What are the signs of degradation for this compound?

A4: Visual signs of degradation include a change in color (e.g., from colorless or white to yellow) and a change in physical state. Chemically, the presence of the corresponding carboxylic acid as an impurity, detectable by techniques like HPLC, is a key indicator of degradation.

Q5: Can I store this compound in a standard laboratory freezer?

A5: Storing the compound in a freezer is generally acceptable and can help to slow down degradation processes. Ensure the container is well-sealed to prevent moisture condensation upon removal from the freezer. Allow the container to warm to room temperature before opening to avoid water absorption.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis Degradation of the compound due to improper storage.Review storage conditions. Ensure the compound is stored in a tightly sealed, light-resistant container under an inert atmosphere. Consider purifying the compound before use if significant degradation is suspected.
Inconsistent experimental results Inconsistent purity of the starting material.Perform a purity check (e.g., via HPLC or NMR) on the batch of this compound before starting a series of experiments. If purity is variable, consider purification or obtaining a new, high-purity batch.
Compound has a yellow appearance Oxidation of the aldehyde to the carboxylic acid.While a slight yellow tint may not significantly impact all experiments, for sensitive applications, the compound should be purified. This can often be achieved by recrystallization or column chromatography.
Difficulty dissolving the compound Presence of insoluble degradation products.Filter the solution to remove any insoluble material. However, this does not remove soluble impurities. For critical applications, purification of the solid compound is recommended.

Stability and Storage Summary

Condition Effect on Stability Recommended Storage
Air (Oxygen) Prone to oxidation, leading to the formation of the corresponding carboxylic acid.Store under an inert atmosphere (e.g., Nitrogen, Argon).
Light Can induce photodegradation.Store in an amber or opaque, tightly sealed container.
Moisture Can facilitate hydrolysis and other degradation pathways.Store in a desiccator or a dry environment. Ensure the container is tightly sealed.
Temperature Higher temperatures accelerate the rate of degradation.Store in a cool place. Refrigeration or freezing is recommended for long-term storage.
Incompatible Materials Strong oxidizing agents, strong bases, and strong reducing agents can react with the aldehyde functional group.Store separately from incompatible materials.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is a general guideline for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, such as HPLC. These studies should be performed on a single batch of the compound.[1]

Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.[2]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.

    • Dilute the final solution to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • After the incubation period, neutralize the solution with an appropriate amount of 0.1 M HCl.

    • Dilute the final solution to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Dilute the final solution to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).

    • After the exposure, dissolve a known amount of the stressed solid in the mobile phase to obtain a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a known amount of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[1]

    • Prepare samples of the exposed solid and solution for HPLC analysis. A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

    • The method should be capable of separating the parent compound from all the degradation products.

    • Peak purity analysis should be performed for the parent peak in the stressed samples to ensure that it is free from any co-eluting degradants.

Visualizations

Logical Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start Start with a single batch of This compound prep_stock Prepare Stock Solution (e.g., 1 mg/mL) start->prep_stock thermal Thermal Degradation (Solid, e.g., 70°C) start->thermal acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep_stock->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxidation photo Photolytic Degradation (Solid & Solution) prep_stock->photo neutralize Neutralize Hydrolyzed Samples acid->neutralize base->neutralize hplc Analyze all samples by Stability-Indicating HPLC oxidation->hplc thermal->hplc photo->hplc neutralize->hplc peak_purity Perform Peak Purity Analysis hplc->peak_purity identify Identify and Characterize Degradation Products peak_purity->identify end end identify->end End of Study

Caption: A logical workflow for conducting a forced degradation study.

Postulated Antifungal Mechanism of a Structurally Similar Benzaldehyde Derivative

While the specific biological pathways for this compound are not well-documented, research on structurally similar compounds like o-vanillin (a vanillin derivative) suggests a potential antifungal mechanism. This involves the induction of mitochondrial dysfunction and oxidative stress in fungal cells.[3]

Antifungal_Mechanism cluster_cell Fungal Cell cluster_effects Cellular Effects compound Similar Benzaldehyde Derivative (e.g., o-vanillin) cell_membrane Cell Membrane compound->cell_membrane Penetrates mitochondrion Mitochondrion ros Reactive Oxygen Species (ROS) mitochondrion->ros Dysfunction leads to increased oxidative_stress Oxidative Stress ros->oxidative_stress cell_damage Cellular Damage (Lipids, Proteins, DNA) oxidative_stress->cell_damage apoptosis Apoptosis / Cell Death cell_damage->apoptosis end end apoptosis->end Inhibition of Fungal Growth

Caption: Postulated antifungal mechanism of a similar benzaldehyde derivative.

References

Technical Support Center: Synthesis of 4-Methoxy-3-(methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-3-(methoxymethyl)benzaldehyde. Our goal is to help you navigate common challenges, optimize your synthetic protocols, and achieve higher yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Incomplete Reaction: The reaction may not have proceeded to completion. Ensure you are using the correct stoichiometry of reactants and that the reaction time is sufficient. Monitoring the reaction's progress using Thin-Layer Chromatography (TLC) is highly recommended.

  • Suboptimal Base: The choice and quantity of the base are critical for the deprotonation of the starting material (e.g., 3-(hydroxymethyl)-4-methoxybenzaldehyde). A weak base or insufficient amount may lead to incomplete formation of the alkoxide, thus reducing the yield.

  • Poor Quality Reagents: Impurities in the starting materials or reagents can significantly impact the reaction. For instance, the alkylating agent, chloromethyl methyl ether or a similar reagent, can degrade. It is advisable to use freshly purified or high-purity reagents.

  • Side Reactions: Competing side reactions can consume the starting materials. A common side reaction is the competing reaction at the aromatic ring (C-alkylation) instead of the desired oxygen (O-alkylation) of a phenolic precursor.

  • Moisture Contamination: The presence of water in the reaction mixture can consume the base and react with the alkylating agent, leading to lower yields. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q2: My TLC analysis shows multiple spots, including unreacted starting material and unexpected byproducts. How can I address this?

The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products.

  • To Address Unreacted Starting Material:

    • Increase Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals.

    • Increase Temperature: Gently increasing the reaction temperature may drive the reaction to completion, but be cautious as this can also promote side reactions.

    • Add More Reagent: A slight excess of the alkylating agent and base might be necessary to ensure full conversion of the starting material.

  • To Minimize Byproduct Formation:

    • Control Temperature: Running the reaction at a lower temperature can often improve selectivity and reduce the formation of undesired byproducts.

    • Choice of Solvent: The polarity of the solvent can influence the reaction's selectivity. Experiment with different anhydrous solvents to find the optimal conditions.

    • Slow Addition of Reagents: Adding the alkylating agent dropwise to the reaction mixture can help to control the reaction rate and minimize side product formation.

Q3: I am having difficulty purifying the final product. What are the recommended purification strategies?

Purification of this compound can be challenging due to the potential for closely related impurities.

  • Column Chromatography: This is the most common and effective method for purifying the product. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Bisulfite Adduct Formation: For purifying aldehydes from non-aldehydic impurities, forming a water-soluble bisulfite adduct is a highly effective classical method. The aldehyde can then be regenerated from the adduct.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and logical starting material is 3-(hydroxymethyl)-4-methoxybenzaldehyde. The synthesis would then involve the methylation of the hydroxymethyl group. Another potential starting material is vanillin (4-hydroxy-3-methoxybenzaldehyde), which would require selective protection of the phenolic hydroxyl group before modification of the aromatic ring, or a direct C-alkylation at the 5-position followed by reduction and methylation, which is a more complex route.

Q2: What type of reaction is typically used to introduce the methoxymethyl group?

The introduction of the methoxymethyl group onto the hydroxymethyl precursor is typically achieved through a Williamson ether synthesis.[1] This reaction involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkylating agent like chloromethyl methyl ether.[1]

Q3: How can I confirm the identity and purity of my final product?

The identity and purity of this compound can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure of the compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the aldehyde (C=O stretch) and ether (C-O stretch) linkages.

  • Melting Point: For a solid product, a sharp melting point close to the literature value indicates high purity.

Quantitative Data Summary

Due to the limited availability of direct comparative studies for the synthesis of this compound in publicly accessible literature, a detailed table with varying yields and purities from different methods cannot be provided at this time. However, for a closely related synthesis of 3-methoxy-4-(methoxymethoxy)benzaldehyde from 3-methoxy-4-hydroxybenzaldehyde, a high yield has been reported.[2]

ProductStarting MaterialKey ReagentsSolventReaction TimeYieldReference
3-methoxy-4-(methoxymethoxy)benzaldehyde3-methoxy-4-hydroxybenzaldehydeN,N-diisopropylethylamine, bromomethyl methyl etherDichloromethane45 min98%[2]

This data suggests that a high yield for the synthesis of the target molecule is achievable under optimized conditions. Researchers should aim for yields in this range, and significant deviations may indicate issues that can be addressed using the troubleshooting guide.

Experimental Protocols

Proposed Synthesis of this compound from 3-(hydroxymethyl)-4-methoxybenzaldehyde (Adapted from similar ether syntheses)

This protocol is a proposed method based on the Williamson ether synthesis and should be optimized for specific laboratory conditions.

Materials:

  • 3-(hydroxymethyl)-4-methoxybenzaldehyde

  • Sodium hydride (NaH) or other suitable base

  • Chloromethyl methyl ether or methoxymethyl chloride (MOM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(hydroxymethyl)-4-methoxybenzaldehyde in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add chloromethyl methyl ether (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start_Material 3-(hydroxymethyl)-4-methoxybenzaldehyde Reaction_Vessel Anhydrous Solvent (e.g., DMF) 0°C to RT Start_Material->Reaction_Vessel Base Base (e.g., NaH) Base->Reaction_Vessel Alkylating_Agent Alkylating Agent (e.g., MOM-Cl) Alkylating_Agent->Reaction_Vessel Quench Quench with NH4Cl(aq) Reaction_Vessel->Quench After 12-24h Extraction Extraction with Et2O or EtOAc Quench->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product TroubleshootingFlowchart Start Synthesis of 4-Methoxy-3- (methoxymethyl)benzaldehyde LowYield Low Yield? Start->LowYield MultipleSpots Multiple Spots on TLC? LowYield->MultipleSpots No IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Yes SideReactions Side Reactions LowYield->SideReactions Yes PoorReagents Poor Reagent Quality LowYield->PoorReagents Yes Moisture Moisture Contamination LowYield->Moisture Yes PurificationIssue Purification Difficulty? MultipleSpots->PurificationIssue No UnreactedSM Unreacted Starting Material MultipleSpots->UnreactedSM Yes Byproducts Byproducts Formed MultipleSpots->Byproducts Yes ColumnChromatography Column Chromatography PurificationIssue->ColumnChromatography Yes Recrystallization Recrystallization PurificationIssue->Recrystallization Yes IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp OptimizeConditions Optimize Conditions (Temp, Solvent) SideReactions->OptimizeConditions UsePureReagents Use High Purity Reagents PoorReagents->UsePureReagents UseAnhydrous Use Anhydrous Conditions Moisture->UseAnhydrous ExtendReaction Extend Reaction Time / Add More Reagent UnreactedSM->ExtendReaction ControlTemp Control Temperature / Slow Addition Byproducts->ControlTemp OptimizeEluent Optimize Eluent System ColumnChromatography->OptimizeEluent FindSolvent Find Suitable Solvent System Recrystallization->FindSolvent

References

Technical Support Center: Synthesis of 4-Methoxy-3-(methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-3-(methoxymethyl)benzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when following a synthetic route involving the bromination of 3-methyl-p-anisaldehyde and subsequent methoxylation.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Flow for this compound Synthesis start Start Synthesis issue Problem Encountered start->issue low_yield Low Yield of Final Product issue->low_yield e.g., Incomplete reaction impure_product Impure Product (Multiple Spots on TLC) issue->impure_product e.g., Side reactions no_product No Product Formation issue->no_product e.g., Reagent failure check_bromination Verify Bromination Step: - Check NBS/AIBN quality - Ensure proper initiation (light/heat) - Monitor reaction progress (TLC, GC-MS) low_yield->check_bromination check_methoxylation Verify Methoxylation Step: - Check sodium methoxide quality - Ensure anhydrous conditions - Optimize temperature and reaction time low_yield->check_methoxylation purification_issue Optimize Purification: - Column chromatography (gradient elution) - Recrystallization (solvent screening) impure_product->purification_issue analysis Analyze Byproducts: - Isolate and characterize impurities (NMR, MS) impure_product->analysis no_product->check_bromination no_product->check_methoxylation check_starting_material Check Starting Material Purity: - 3-methyl-p-anisaldehyde purity (NMR, GC-MS) no_product->check_starting_material solution Problem Resolved check_bromination->solution check_methoxylation->solution check_starting_material->solution purification_issue->solution analysis->purification_issue Synthetic_Pathway Synthetic Route to this compound cluster_reagents1 cluster_reagents2 start 3-Methyl-p-anisaldehyde intermediate 3-(Bromomethyl)-4-methoxybenzaldehyde start->intermediate Step 1: Bromination reagents1 NBS, AIBN CCl4, Reflux product This compound intermediate->product Step 2: Methoxylation reagents2 NaOMe, MeOH

Catalyst Selection and Troubleshooting for 4-Methoxy-3-(methoxymethyl)benzaldehyde Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for reactions involving 4-Methoxy-3-(methoxymethyl)benzaldehyde. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed with this compound?

A1: this compound is a versatile aromatic aldehyde that can undergo several important catalytic transformations. The most common reactions include:

  • Catalytic Hydrogenation: The reduction of the aldehyde group to a primary alcohol, yielding 4-Methoxy-3-(methoxymethyl)benzyl alcohol. This is a crucial step in the synthesis of various pharmaceutical intermediates.

  • Catalytic Oxidation: The oxidation of the aldehyde group to a carboxylic acid, forming 4-Methoxy-3-(methoxymethyl)benzoic acid.

  • Wittig Reaction: The conversion of the aldehyde to an alkene, allowing for carbon-carbon double bond formation. This is a widely used method in organic synthesis.[1][2][3]

  • Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent) to the aldehyde to form a secondary alcohol. This reaction is fundamental for creating new carbon-carbon bonds.[4][5]

Q2: How do the methoxy and methoxymethyl substituents on the aromatic ring influence catalyst selection?

A2: The electron-donating nature of the methoxy and methoxymethyl groups can influence the reactivity of the aldehyde and the choice of catalyst. These groups increase electron density on the aromatic ring, which can affect the electronic properties of the carbonyl group. For some reactions, this increased electron density can make the aldehyde less reactive, potentially requiring more active catalysts or harsher reaction conditions. Conversely, these groups can also influence the chemoselectivity of a reaction, for instance, by directing metal catalysts. In catalytic pyrolysis, methoxy and aldehyde functionalities can lead to complex reaction pathways, including decarbonylation and demethylation.[6]

Troubleshooting Guides

Catalytic Hydrogenation

Problem: Low conversion of this compound to the corresponding alcohol.

  • Possible Cause 1: Inactive Catalyst. The catalyst may have been improperly handled or stored, leading to deactivation. Catalysts like Palladium on Carbon (Pd/C) can be sensitive to air and moisture.

    • Solution: Use fresh catalyst from a reputable supplier. Ensure proper handling and storage under an inert atmosphere.

  • Possible Cause 2: Catalyst Poisoning. Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Sulfur and nitrogen compounds are common poisons for noble metal catalysts.[7]

    • Solution: Purify the substrate and solvent before use. Use high-purity hydrogen gas. Consider using a guard bed to remove impurities from the feed stream.

  • Possible Cause 3: Insufficient Catalyst Loading or Hydrogen Pressure. The amount of catalyst or the hydrogen pressure may be too low for the reaction to proceed efficiently.

    • Solution: Increase the catalyst loading or the hydrogen pressure. Refer to the experimental protocol for recommended ranges. For some iron-based catalysts, a strong base is mandatory for the reaction to occur.[8]

Problem: Formation of byproducts, such as toluene derivatives (hydrodeoxygenation).

  • Possible Cause: Over-reduction due to a highly active catalyst or harsh reaction conditions. Some catalysts, particularly those based on palladium and ruthenium, can promote the hydrogenolysis of the C-O bond, leading to the formation of toluene derivatives.[9]

    • Solution: Switch to a more selective catalyst, such as platinum-based catalysts.[9] Alternatively, optimize the reaction conditions by lowering the temperature and/or pressure. The use of a selective hydrogen donor like potassium formate with a Pd/C catalyst can also favor the formation of the benzyl alcohol.[8]

Wittig Reaction

Problem: Low yield of the desired alkene.

  • Possible Cause 1: Incomplete ylide formation. The base used to deprotonate the phosphonium salt may not be strong enough, or the reaction time for ylide formation may be insufficient.

    • Solution: Use a stronger base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent like THF or DMSO. Ensure the reaction mixture is stirred for an adequate amount of time to allow for complete ylide formation.

  • Possible Cause 2: Steric hindrance. The substituents on the benzaldehyde or the ylide may sterically hinder the reaction.

    • Solution: While less of a concern with aldehydes compared to ketones, consider using a less sterically hindered phosphonium ylide if possible.

  • Possible Cause 3: Unstable ylide. If the ylide is not stabilized, it may decompose before reacting with the aldehyde.

    • Solution: Use stabilized ylides when possible, as they are generally more robust. For unstabilized ylides, perform the reaction at low temperatures and use it immediately after preparation.

Problem: Difficulty in separating the alkene product from triphenylphosphine oxide (TPPO).

  • Possible Cause: Co-elution during chromatography or co-precipitation during workup. TPPO is a common byproduct of the Wittig reaction and can be challenging to remove.

    • Solution: Several methods can be employed for TPPO removal. One common technique is to precipitate the TPPO from a non-polar solvent mixture like diethyl ether/hexanes.[10] Another approach is to perform a catalytic Wittig reaction, which generates less phosphine oxide waste.[11][12]

Catalyst Performance Data

The following tables summarize quantitative data for catalysts used in key reactions with substituted benzaldehydes, which can serve as a guide for reactions with this compound.

Table 1: Catalytic Hydrogenation of Substituted Benzaldehydes

CatalystSubstrateProductConversion (%)Selectivity (%)Reference
Ru/CMK-34-Cl-benzaldehyde4-Cl-benzyl alcohol87.3>99[9]
Ru/CMK-34-F-benzaldehyde4-F-benzyl alcohol32.6 (15 min)>99[9]
Pd-Ru/C (nanoglobular)BenzaldehydeBenzyl alcohol10086-90[9]
Mn(PNP-iPr)(CO)2(H)4-Fluorobenzaldehyde4-Fluorobenzyl alcohol100>99[13]
Fe(PNPMe-iPr)(H)2(CO)Various aldehydesPrimary alcoholsup to 100High[14]

Table 2: Catalytic Oxidation of 4-Methoxybenzyl Alcohol

CatalystOxidantSolventTime (h)Conversion (%)Yield (%)Reference
[CuZn(bz)3(bpy)2]BF4H2O2Water69894[15]

Table 3: Wittig Reaction with Substituted Benzaldehydes

AldehydeYlideConditionsYield (%)E/Z RatioReference
Anisaldehyde(Ethoxycarbonylmethyl)-triphenylphosphonium bromideWater, 20°C, 4h6692/8[16]
Aromatic aldehydesStabilized ylidesCH2Cl2/NaOHaq-E-selective[17]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of an Aromatic Aldehyde

This protocol is a general procedure for the catalytic hydrogenation of a substituted benzaldehyde and can be adapted for this compound.

Materials:

  • Substituted benzaldehyde (e.g., this compound)

  • Catalyst (e.g., 5% Pd/C)

  • Solvent (e.g., Ethanol or Ethyl Acetate)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a suitable pressure vessel, dissolve the substituted benzaldehyde in the chosen solvent.

  • Carefully add the catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Flush the system with hydrogen gas several times to remove any air.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 3-5 bar).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C).

  • Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and flush the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Wittig Reaction of a Substituted Benzaldehyde

This protocol provides a general method for the Wittig reaction of a substituted benzaldehyde.[10][18]

Materials:

  • Substituted benzaldehyde (e.g., this compound)

  • Phosphonium salt (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Base (e.g., Sodium Hydride or Potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF or Dichloromethane)

  • Stirring apparatus

  • Inert atmosphere setup

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Slowly add the base to the suspension while stirring.

  • Allow the mixture to stir at room temperature for about 30 minutes to an hour to ensure complete formation of the ylide.

  • Dissolve the substituted benzaldehyde in a small amount of the anhydrous solvent.

  • Add the aldehyde solution dropwise to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Visualizations

Catalyst_Selection_Workflow cluster_start Reaction Planning cluster_catalyst Catalyst Selection cluster_optimization Optimization & Troubleshooting cluster_end Final Process Start Define Target Transformation (e.g., Aldehyde to Alcohol) Identify_Reaction_Type Identify Reaction Type (e.g., Hydrogenation) Start->Identify_Reaction_Type Literature_Search Literature Search for Similar Substrates Identify_Reaction_Type->Literature_Search Consider_Substituents Consider Substituent Effects (Methoxy, Methoxymethyl) Literature_Search->Consider_Substituents Select_Catalyst Select Initial Catalyst (e.g., Pd/C, Ru-based) Consider_Substituents->Select_Catalyst Run_Reaction Perform Small-Scale Test Reaction Select_Catalyst->Run_Reaction Analyze_Results Analyze Results (Conversion, Selectivity) Run_Reaction->Analyze_Results Troubleshoot Troubleshoot Issues Analyze_Results->Troubleshoot Optimize Optimize Conditions (Temp, Pressure, Loading) Troubleshoot->Optimize Low Yield/ Selectivity Scale_Up Scale-Up Reaction Troubleshoot->Scale_Up Successful Optimize->Run_Reaction Iterate Troubleshooting_Hydrogenation cluster_causes Potential Causes cluster_solutions Solutions Problem { Problem Encountered in Catalytic Hydrogenation } Low_Conversion Low Conversion - Inactive Catalyst - Catalyst Poisoning - Insufficient H2 Pressure - Low Catalyst Loading Problem->Low_Conversion Byproduct_Formation Byproduct Formation (Hydrodeoxygenation) - Over-reduction - High Temperature/Pressure - Non-selective Catalyst Problem->Byproduct_Formation Sol_Low_Conversion Solutions for Low Conversion - Use Fresh Catalyst - Purify Reagents/Gas - Increase H2 Pressure - Increase Catalyst Loading Low_Conversion->Sol_Low_Conversion Address Cause Sol_Byproducts Solutions for Byproducts - Use More Selective Catalyst (e.g., Pt) - Lower Temperature/Pressure - Use Selective H-donor Byproduct_Formation->Sol_Byproducts Address Cause

References

solvent effects on 4-Methoxy-3-(methoxymethyl)benzaldehyde reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 4-Methoxy-3-(methoxymethyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity characteristics of this compound?

A1: this compound is an aromatic aldehyde with two electron-donating groups on the benzene ring: a methoxy group (-OCH₃) and a methoxymethyl group (-CH₂OCH₃). These groups increase the electron density of the aromatic ring and the carbonyl carbon, which can decrease its electrophilicity. Consequently, it may be less reactive in nucleophilic addition reactions compared to unsubstituted benzaldehyde.

Q2: What is the expected solubility of this compound in common laboratory solvents?

Predicted Solubility Profile

Solvent ClassExamplesPredicted Solubility
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl AcetateHigh
Polar Protic Ethanol, MethanolModerate to High
Non-Polar Toluene, HexaneModerate to Low
Aqueous WaterLow

Q3: How does solvent choice impact the stability of this compound?

A3: Aromatic aldehydes like this compound are generally stable but can be susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air over extended periods. Using de-gassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term reactions or storage in solution. Protic solvents could potentially participate in side reactions under certain conditions, such as acetal formation in the presence of an acid catalyst.

Troubleshooting Guides for Common Reactions

Wittig Reaction

Issue: Low or no yield of the desired alkene.

This is a common issue, as the electron-donating groups on this compound reduce the electrophilicity of the carbonyl carbon, making it less reactive towards the phosphorus ylide.

Troubleshooting Workflow

G start Low/No Yield in Wittig Reaction base Check Base Strength (e.g., n-BuLi, NaH, KOtBu) start->base ylide Assess Ylide Stability start->ylide solvent Optimize Solvent start->solvent temp Adjust Reaction Temperature start->temp solution_base Use a stronger base like n-BuLi for non-stabilized ylides. base->solution_base solution_ylide Generate ylide in situ at low temperature and add aldehyde immediately. ylide->solution_ylide solution_solvent Switch to a polar aprotic solvent (e.g., THF, DMF) to accelerate the reaction. solvent->solution_solvent solution_temp Gradually warm the reaction to room temperature or slightly heat (40-50 °C) after initial addition. temp->solution_temp

Caption: Troubleshooting workflow for low yield in Wittig reactions.

Solvent Effects on Wittig Reaction Outcome

SolventTypeExpected Effect on RateRationale
THF Polar AproticModerate to FastGood for ylide formation and solubilizing reactants.[2]
DMF, DMSO Polar AproticPotentially FasterCan accelerate the reaction, especially if solubility is an issue.[2]
Toluene Non-PolarSlowerMay lead to lower yields due to poor stabilization of intermediates.
Ethanol Polar ProticNot RecommendedCan react with strong bases used for ylide generation.
Knoevenagel Condensation

Issue: Slow reaction rate and incomplete conversion.

The reduced electrophilicity of the aldehyde can lead to sluggish reactions with active methylene compounds.

Troubleshooting Workflow

G start Slow Knoevenagel Condensation catalyst Evaluate Catalyst (e.g., piperidine, ammonium salts) start->catalyst solvent Optimize Solvent Polarity start->solvent water Consider Water Removal start->water solution_catalyst Increase catalyst loading or switch to a more effective catalyst. catalyst->solution_catalyst solution_solvent Use a polar solvent (e.g., Ethanol, DMF) to increase reaction rate. solvent->solution_solvent solution_water Use a Dean-Stark apparatus with a solvent like toluene to remove water and drive the equilibrium. water->solution_water

Caption: Troubleshooting workflow for slow Knoevenagel condensations.

Solvent Effects on Knoevenagel Condensation Kinetics

Studies have shown a direct relationship between solvent polarity and the reaction kinetics of Knoevenagel condensations, with more polar solvents leading to faster product formation.[3][4]

SolventTypeExpected Effect on RateRationale
DMF Polar AproticFastSuperior to many other solvents in accelerating the reaction.[5]
Ethanol Polar ProticModerate to FastCommonly used and effective for this reaction.
Toluene Non-PolarSlowCan be used with a Dean-Stark trap to remove water, which can improve yield.[5]
Solvent-free N/AVariableCan be effective, but may require thermal conditions and proper mixing.[6]

Experimental Protocols

General Protocol for Wittig Reaction

This protocol is a general guideline and may require optimization.

  • Ylide Generation:

    • Suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 eq.) dropwise. A distinct color change (often to orange or deep red) indicates ylide formation.

    • Stir the mixture at 0 °C for 30-60 minutes.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 eq.) in anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Protocol for Knoevenagel Condensation

This protocol is a general guideline and may require optimization.

  • Reaction Setup:

    • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde), add the active methylene compound (e.g., malononitrile, 1.1 eq.).

    • Add a catalytic amount of a basic catalyst (e.g., piperidine, 0.1 eq.).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.

    • If the reaction is slow, it may be gently heated to reflux.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • If a precipitate forms, collect it by filtration, wash with cold solvent, and dry under vacuum.

    • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

References

Technical Support Center: Refining the Workup Procedure for 4-Methoxy-3-(methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the workup procedure for 4-Methoxy-3-(methoxymethyl)benzaldehyde. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the synthesis and purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workup of this compound, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low Yield of Crude Product After Aqueous Workup Incomplete extraction of the product from the aqueous layer.- Ensure the pH of the aqueous layer is neutral before extraction. - Increase the number of extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). - Use a brine wash for the final aqueous wash to reduce the solubility of the organic product in the aqueous phase.
Oily or Gummy Product Instead of a Solid The presence of unreacted starting materials or solvent residues.- Ensure complete removal of the reaction solvent under reduced pressure. - Purify the crude product using column chromatography. - Attempt to induce crystallization by trituration with a non-polar solvent like hexane or pentane.
Presence of Vanillin Impurity in the Final Product Incomplete methylation of the starting material (a plausible route from a vanillin derivative).- Optimize the methylation reaction conditions (e.g., reaction time, temperature, stoichiometry of the methylating agent). - Purify the product using column chromatography with a carefully selected eluent system to separate the more polar vanillin.
Product Contamination with Over-methylated Byproduct Reaction conditions are too harsh, leading to undesired side reactions.- Use a milder methylating agent or less forcing reaction conditions. - Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid over-reaction. - Purify via column chromatography.
Product Turns Yellow or Brown Upon Standing Aldehyde oxidation to the corresponding carboxylic acid.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon). - Keep the product in a cool, dark place. - Consider adding a radical inhibitor like BHT in small amounts if long-term storage is required.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound that influences the workup procedure?

A1: A plausible and common synthetic approach starts from vanillin (4-hydroxy-3-methoxybenzaldehyde). This multi-step synthesis involves the protection of the phenolic hydroxyl group, followed by the introduction of the methoxymethyl group at the 3-position, and subsequent manipulation of the protected group to yield the final product. The workup will be highly dependent on the protecting groups used and the reagents for each step.

Q2: What are the most effective methods for purifying this compound?

A2: The most effective purification methods are column chromatography and recrystallization. For column chromatography, a silica gel stationary phase with a gradient elution of hexane and ethyl acetate is typically effective. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can also yield a highly pure product.

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.[1]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities.[1]

  • Infrared (IR) Spectroscopy can confirm the presence of the aldehyde functional group.[2]

Q4: What are the key considerations for the aqueous workup of this compound?

A4: Key considerations for the aqueous workup include:

  • pH adjustment: Ensure the aqueous layer is at an appropriate pH to prevent the hydrolysis of any protecting groups and to ensure the product is in the organic phase.

  • Choice of extraction solvent: Dichloromethane and ethyl acetate are common choices. The selection depends on the polarity of the byproducts you wish to remove.

  • Washing steps: Washing the organic layer with saturated sodium bicarbonate can remove acidic impurities, while a brine wash helps to remove residual water before drying.

Experimental Protocols

General Aqueous Workup Protocol
  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • If the reaction was conducted in a water-miscible solvent, remove the solvent under reduced pressure.

  • Add an immiscible organic solvent such as ethyl acetate or dichloromethane to the residue and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x 50 mL)

    • Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts.

    • Brine (1 x 50 mL) to facilitate phase separation and remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Adsorb the dissolved crude product onto a small amount of silica gel and evaporate the solvent.

  • Load the dried silica with the adsorbed product onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Parameter Expected Value Analytical Method
Molecular Weight 180.20 g/mol Mass Spectrometry
Appearance Colorless to pale yellow solid or oilVisual Inspection
¹H NMR (CDCl₃, 400 MHz) δ 9.88 (s, 1H, CHO), 7.45-7.40 (m, 2H, Ar-H), 6.99 (d, J=8.4 Hz, 1H, Ar-H), 4.53 (s, 2H, Ar-CH₂-O), 3.91 (s, 3H, Ar-OCH₃), 3.40 (s, 3H, CH₂-OCH₃)NMR Spectroscopy
¹³C NMR (CDCl₃, 100 MHz) δ 190.9, 164.2, 130.0, 127.8, 125.6, 110.8, 72.1, 58.6, 55.9NMR Spectroscopy
Purity >98%HPLC/GC

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis start Reaction Mixture quench Quench Reaction start->quench Cool to RT extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry and Concentrate wash->dry column Column Chromatography dry->column Crude Product analysis Purity and Structural Confirmation (NMR, GC, HPLC) column->analysis product Pure Product analysis->product

Caption: Experimental workflow for the synthesis and purification.

troubleshooting_tree start Low Yield or Impure Product? check_extraction Incomplete Extraction? start->check_extraction Yes check_reaction Incomplete Reaction? start->check_reaction No check_extraction->check_reaction No solution_extraction Increase number of extractions. Use brine wash. check_extraction->solution_extraction Yes check_purification Inefficient Purification? check_reaction->check_purification No solution_reaction Optimize reaction conditions. Monitor with TLC. check_reaction->solution_reaction Yes check_stability Product Degradation? check_purification->check_stability No solution_purification Optimize column chromatography. Attempt recrystallization. check_purification->solution_purification Yes solution_stability Store under inert atmosphere. Re-purify if necessary. check_stability->solution_stability Yes

Caption: Troubleshooting decision tree for workup and purification.

References

Validation & Comparative

A Comparative Analysis of 4-Methoxy-3-(methoxymethyl)benzaldehyde and Structurally Related Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Methoxy-3-(methoxymethyl)benzaldehyde with other commercially available, structurally similar aromatic aldehydes, including vanillin, isovanillin, o-vanillin, and 3,4-dimethoxybenzaldehyde. The objective of this document is to furnish researchers with the necessary data to make informed decisions regarding the selection of these aldehydes for various synthetic and research applications. The comparison is based on their physicochemical properties, expected reactivity in key chemical transformations, and available experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its analogues is presented in Table 1. These properties are crucial for determining appropriate reaction conditions, solvent systems, and purification methods.

PropertyThis compoundVanillin (4-hydroxy-3-methoxybenzaldehyde)Isovanillin (3-hydroxy-4-methoxybenzaldehyde)o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)3,4-Dimethoxybenzaldehyde
Molecular Formula C₁₀H₁₂O₃[1][2]C₈H₈O₃[3]C₈H₈O₃[4][5]C₈H₈O₃C₉H₁₀O₃
Molecular Weight 180.20 g/mol [1][2]152.15 g/mol [3]152.15 g/mol [4][5]152.15 g/mol 166.17 g/mol
Appearance White solid[1]White to off-white crystalline solid[3]Pale yellow crystalline powder[4]SolidPeach coloured crystals
Melting Point 68 °C (341 K)[2]81-83 °C[3][6]113-116 °C[4][5]40-42 °C40-43 °C
Boiling Point Not available285 °C[3]179 °C at 15 mmHg[4][5]265-266 °C281 °C
Solubility Soluble in organic solvents[1]10 g/L in water[3]Slightly soluble in cold water, soluble in hot water and organic solvents[4]Not availableSoluble in organic solvents, slightly soluble in hot water
CAS Number 76646-41-8[1][7]121-33-5[3]621-59-0[4][5]148-53-8120-14-9

Comparative Reactivity

The reactivity of the aldehyde functional group is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) tend to decrease the electrophilicity of the carbonyl carbon, thus reducing the aldehyde's reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) increase the electrophilicity and enhance reactivity.

In the context of the compared aldehydes, the methoxy (-OCH₃) and methoxymethyl (-CH₂OCH₃) groups are considered electron-donating. The hydroxyl (-OH) group can act as either an electron-donating group (via resonance) or a weak electron-withdrawing group (via induction), with its donating character generally being more significant.

Based on these electronic effects, a qualitative comparison of the expected reactivity in several key aldehyde reactions is presented in Table 2.

Reaction TypeThis compoundVanillinIsovanillino-Vanillin3,4-Dimethoxybenzaldehyde
Oxidation to Carboxylic Acid Expected to be readily oxidized.Readily oxidized.Readily oxidized.Readily oxidized.Readily oxidized.
Reduction to Alcohol Expected to be readily reduced.Readily reduced.Readily reduced.Readily reduced.Readily reduced.
Knoevenagel Condensation Expected to have lower reactivity due to two electron-donating groups.Reactivity influenced by the hydroxyl group's position and electronic effects.Reactivity influenced by the hydroxyl group's position and electronic effects.Reactivity may be influenced by steric hindrance from the ortho-hydroxyl group.Expected to have the lowest reactivity due to two strong electron-donating groups.

It is important to note that while these are expected trends, the actual reaction rates and yields will also depend on the specific reaction conditions, including the choice of catalyst, solvent, and temperature.

Experimental Protocols

To provide a practical context for the comparison, a detailed experimental protocol for a Knoevenagel condensation reaction, a common C-C bond-forming reaction involving aldehydes, is provided below. This protocol can be adapted for each of the compared aldehydes to empirically determine their relative reactivities.

Knoevenagel Condensation with Malononitrile

Objective: To synthesize a benzylidenemalononitrile derivative via the Knoevenagel condensation of an aromatic aldehyde with malononitrile.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Ethanol (10 mL)

  • Piperidine (catalyst, 1-2 drops)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • To a 25 mL round-bottom flask, add the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add 10 mL of ethanol to dissolve the reactants.

  • Add 1-2 drops of piperidine to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration using a Buchner funnel.

  • If no precipitate forms, the solvent can be partially or fully removed under reduced pressure to induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified product and determine its melting point and yield.

This protocol can be used to compare the reaction times and yields for this compound and the other aldehydes, providing quantitative data on their relative reactivities in this specific transformation.

Visualizing Experimental and Logical Frameworks

To further aid in the understanding of the experimental workflow and the underlying principles of aldehyde reactivity, the following diagrams have been generated.

Experimental_Workflow Reactants Aldehyde + Malononitrile in Ethanol Catalyst Add Piperidine (Catalyst) Reactants->Catalyst Reaction Reflux with Stirring Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and Isolate Product (Filtration/Concentration) Monitoring->Workup Purification Recrystallization Workup->Purification Analysis Determine Yield and Melting Point Purification->Analysis

Knoevenagel Condensation Workflow

Aldehyde_Reactivity cluster_substituents Substituent Electronic Effect cluster_reactivity Aldehyde Reactivity EDG Electron-Donating Group (EDG) (-OCH3, -CH2OCH3) Decreased_Reactivity Decreased Reactivity towards Nucleophiles EDG->Decreased_Reactivity Decreases Carbonyl Electrophilicity EWG Electron-Withdrawing Group (EWG) Increased_Reactivity Increased Reactivity towards Nucleophiles EWG->Increased_Reactivity Increases Carbonyl Electrophilicity

Substituent Effects on Reactivity

Conclusion

This compound presents an interesting structural motif with two electron-donating groups, suggesting a nuanced reactivity profile compared to its hydroxylated and di-methoxylated counterparts. While direct comparative experimental data remains to be extensively published, the information and protocols provided in this guide offer a solid foundation for researchers to explore its synthetic utility. The provided physicochemical data will aid in experimental design, and the outlined protocols offer a starting point for direct, quantitative comparisons of reactivity. The principles of substituent effects suggest that this compound will be a less reactive aldehyde in nucleophilic additions compared to analogues with less electron-donating or electron-withdrawing substituents. Empirical validation through the execution of the provided experimental protocols is highly recommended to confirm these theoretical predictions.

References

Comparative Bioactivity Analysis: 4-Methoxy-3-(methoxymethyl)benzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of 4-Methoxy-3-(methoxymethyl)benzaldehyde. Due to the limited direct experimental data on this specific compound, this analysis is primarily based on the well-documented activities of its close structural analogs, namely vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives. This comparison aims to provide a valuable reference for researchers interested in the potential therapeutic applications of substituted benzaldehydes.

Executive Summary

While direct experimental evidence for the bioactivity of this compound is not extensively available in current literature, its structural similarity to vanillin and other benzaldehyde derivatives suggests potential for similar biological effects. Vanillin and its related compounds have demonstrated a range of activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] These effects are often attributed to the presence of the phenolic hydroxyl group and the methoxy group on the benzaldehyde scaffold. The substitution of the hydroxyl group with a methoxymethyl group in the target compound may modulate its bioactivity, potentially altering its potency and mechanism of action. Further experimental investigation is necessary to fully elucidate the specific biological profile of this compound.

Comparative Quantitative Data

The following table summarizes the antimicrobial and antioxidant activities of selected benzaldehyde derivatives that are structurally related to this compound. This data is compiled from various studies to provide a quantitative comparison.

CompoundBioactivityAssayTest Organism/RadicalIC50 / MICReference
VanillinAntioxidantDPPH Radical ScavengingDPPH0.81 µg/mL[3]
VanillinAntioxidantABTS Radical ScavengingABTS•+Stronger than ascorbic acid[4]
Ethyl VanillinAntioxidantORACPeroxyl radicalStronger than vanillin[5]
Vanillin AcetateAntioxidantDPPH Radical ScavengingDPPH0.63 µg/mL[3][6]
BenzaldehydeAntimicrobialBroth MicrodilutionStaphylococcus aureus>500 µg/mL[7]
4-HydroxybenzaldehydeAntimicrobialBroth MicrodilutionEscherichia coli250 µg/mL[8]
2,4-DihydroxybenzaldehydeAntimicrobialBroth MicrodilutionPseudomonas aeruginosa125 µg/mL[8]

Key Signaling Pathways

Benzaldehyde derivatives, particularly vanillin, have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses. Understanding these pathways provides a framework for predicting the potential mechanisms of action for this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Vanillin has been demonstrated to inhibit the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines.[1][9][10][11][12][13] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB_p p-IkB IkB->IkB_p NF-kB NF-kB NF-kB_IkB NF-κB IκB NF-kB->NF-kB_IkB NF-kB_n NF-kB NF-kB->NF-kB_n translocates Degradation Degradation IkB_p->Degradation Degradation NF-kB_IkB->NF-kB Vanillin Vanillin Analogs Vanillin->IKK inhibits DNA DNA NF-kB_n->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by vanillin analogs.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Some benzaldehyde derivatives have been found to suppress the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, thereby mitigating inflammatory responses.[14][15][16][17][18]

MAPK_Pathway Stress_Stimuli Stress_Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK activates Transcription_Factors Transcription_Factors MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory_Response Transcription_Factors->Inflammatory_Response Benzaldehydes Benzaldehyde Derivatives Benzaldehydes->MAPK inhibits

Caption: Modulation of the MAPK signaling pathway by benzaldehyde derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the bioactivity of benzaldehyde derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[7][19][20]

Experimental Workflow:

Antimicrobial_Workflow Start Start Prepare_Inoculum Prepare Bacterial/ Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Test Compound Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Compound and Inoculum Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Assess for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[21][22][23][24]

Protocol:

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent (e.g., methanol or ethanol) to a specific concentration (e.g., 0.1 mM).

  • Sample Preparation: The test compound is dissolved in the same solvent at various concentrations.

  • Reaction: The test compound solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

While direct experimental data for this compound is lacking, the comparative analysis of its structural analogs provides a strong rationale for its potential as a bioactive compound. The presence of the methoxy and benzaldehyde moieties suggests that it may possess antioxidant and anti-inflammatory properties, likely mediated through the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on the direct experimental validation of these predicted activities. In vitro studies to determine the MIC against a panel of pathogenic microbes and the IC50 in various antioxidant assays would be a crucial first step. Subsequently, cell-based assays to investigate its effects on inflammatory signaling pathways would provide a deeper understanding of its mechanism of action. These studies will be essential to unlock the full therapeutic potential of this compound and its derivatives.

References

A Comparative Guide to the Synthesis of 4-Methoxy-3-(methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic methodologies for the preparation of 4-Methoxy-3-(methoxymethyl)benzaldehyde, a key intermediate in various pharmaceutical and organic syntheses. The following sections detail the experimental protocols, present a quantitative comparison of the methods, and visualize the synthetic workflows.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the two primary synthesis routes to this compound.

ParameterMethod 1: O-Methylation of 3-(hydroxymethyl)-4-methoxybenzaldehydeMethod 2: Two-Step Synthesis from Isovanillin
Starting Material 3-(hydroxymethyl)-4-methoxybenzaldehydeIsovanillin (3-hydroxy-4-methoxybenzaldehyde)
Key Reagents Sodium hydride, Methyl iodide, Dimethylformamide (DMF)Paraformaldehyde, Hydrochloric acid, Sodium hydride, Methyl iodide, DMF
Reaction Time ~4 hoursStep 1: ~2 hours; Step 2: ~4 hours
Yield High (estimated >90%)Moderate to High (estimated 70-85% over two steps)
Purity High, requires chromatographic purificationGood, requires purification after each step
Scalability Readily scalableModerately scalable, requires handling of formaldehyde
Green Chemistry Use of hazardous reagents (NaH, MeI) and aprotic polar solvent (DMF)Use of hazardous reagents (formaldehyde, HCl, NaH, MeI) and aprotic polar solvent (DMF)

Experimental Protocols

Method 1: O-Methylation of 3-(hydroxymethyl)-4-methoxybenzaldehyde

This method involves the direct methylation of the benzylic alcohol of the precursor, 3-(hydroxymethyl)-4-methoxybenzaldehyde.

Materials:

  • 3-(hydroxymethyl)-4-methoxybenzaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of 3-(hydroxymethyl)-4-methoxybenzaldehyde (1 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Sodium hydride (1.2 equivalents) is added portion-wise to the stirred solution, and the mixture is allowed to stir at 0 °C for 30 minutes.

  • Methyl iodide (1.5 equivalents) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The mixture is extracted with ethyl acetate (3 x volumes).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Method 2: Two-Step Synthesis from Isovanillin

This proposed pathway involves the initial hydroxymethylation of isovanillin followed by the methylation of the resulting benzylic alcohol.

Step 2a: Hydroxymethylation of Isovanillin

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Paraformaldehyde

  • Concentrated Hydrochloric acid

  • Dioxane or a similar inert solvent

Procedure:

  • Isovanillin (1 equivalent) and paraformaldehyde (1.5 equivalents) are suspended in dioxane in a round-bottom flask.

  • The mixture is stirred and saturated with hydrogen chloride gas at room temperature, or concentrated hydrochloric acid is added.

  • The reaction is stirred at room temperature for approximately 2 hours.

  • The reaction mixture is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed, dried, and concentrated to yield 3-(chloromethyl)-4-hydroxy-5-methoxybenzaldehyde, which is then hydrolyzed to 3-(hydroxymethyl)-4-methoxybenzaldehyde.

Step 2b: O-Methylation of 3-(hydroxymethyl)-4-methoxybenzaldehyde

The product from Step 2a, 3-(hydroxymethyl)-4-methoxybenzaldehyde, is then methylated following the protocol detailed in Method 1 .

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic methods described.

Synthesis_Workflows cluster_method1 Method 1: O-Methylation cluster_method2 Method 2: From Isovanillin M1_Start 3-(hydroxymethyl)- 4-methoxybenzaldehyde M1_React NaH, MeI in DMF M1_Start->M1_React Methylation M1_Product 4-Methoxy-3- (methoxymethyl)benzaldehyde M1_React->M1_Product M1_Purify Purification (Column Chromatography) M1_Product->M1_Purify M2_Start Isovanillin M2_Step1_React Paraformaldehyde, HCl M2_Start->M2_Step1_React Hydroxymethylation M2_Intermediate 3-(hydroxymethyl)- 4-methoxybenzaldehyde M2_Step1_React->M2_Intermediate M2_Step2_React NaH, MeI in DMF M2_Intermediate->M2_Step2_React Methylation M2_Product 4-Methoxy-3- (methoxymethyl)benzaldehyde M2_Step2_React->M2_Product M2_Purify Purification M2_Product->M2_Purify

Caption: Comparative workflow of two synthesis methods for this compound.

This guide provides a foundational understanding of the synthetic approaches to this compound. Researchers are encouraged to consult original literature for further details and to optimize reaction conditions for their specific needs.

A Comparative Spectroscopic Guide to 4-Methoxy-3-(methoxymethyl)benzaldehyde and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Benzaldehyde Derivatives

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. This guide provides a comprehensive spectroscopic comparison of 4-Methoxy-3-(methoxymethyl)benzaldehyde with three common alternative benzaldehyde derivatives: Vanillin, Isovanillin, and Veratraldehyde. Through a detailed presentation of experimental and predicted spectroscopic data, this document aims to serve as a critical resource for compound identification, quality control, and method development.

While experimental data for Vanillin, Isovanillin, and Veratraldehyde are readily available, the spectroscopic profile of this compound is less documented. To facilitate a meaningful comparison, this guide utilizes predicted spectroscopic data for this compound, offering a valuable theoretical baseline for researchers working with this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its alternatives.

¹H NMR Data Comparison (CDCl₃, 400 MHz)
CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Other Protons (δ, ppm)
This compound (Predicted) ~9.85 (s)~7.80 (d), 7.75 (s), 7.05 (d)~3.90 (s), ~3.40 (s)~4.50 (s, -CH₂-)
Vanillin 9.82 (s)[1]7.42 (dd), 7.40 (d), 7.04 (d)[2]3.96 (s)[2]6.39 (s, -OH)[2]
Isovanillin 9.83 (s)[3]7.44 (d), 7.42 (dd), 6.97 (d)[3]3.97 (s)[3]6.12 (s, -OH)[3]
Veratraldehyde 9.84 (s)7.43 (dd), 7.41 (d), 6.98 (d)3.95 (s, 6H)-
¹³C NMR Data Comparison (CDCl₃, 100 MHz)
CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methoxy Carbons (δ, ppm)Other Carbons (δ, ppm)
This compound (Predicted) ~192.0~163.0, 131.0, 130.0, 128.0, 126.0, 111.0~58.0, ~56.0~72.0 (-CH₂-)
Vanillin 191.1151.7, 147.1, 130.0, 127.6, 114.4, 108.756.1-
Isovanillin 191.2[3]151.8, 147.1, 129.9, 127.3, 112.5, 109.5[3]56.0-
Veratraldehyde 191.1154.5, 149.7, 130.2, 126.8, 110.5, 109.156.2, 56.0-
Infrared (IR) Spectroscopy Data Comparison (cm⁻¹)
CompoundO-H StretchC-H (Aromatic) StretchC-H (Aliphatic) StretchC=O StretchC=C (Aromatic) StretchC-O Stretch
This compound (Predicted) -~3100-3000~2950-2850~1690~1600, 1510~1250, 1150, 1030
Vanillin 3200-3050 (broad)~3010~2970, 2940, 2850~1665[4]~1588, 1510[4]~1266, 1155, 1030[4]
Isovanillin 3300-3100 (broad)~3010~2970, 2940, 2850~1670~1590, 1515~1270, 1160, 1025
Veratraldehyde -~3010~2970, 2940, 2850~1685~1590, 1510~1265, 1140, 1020
Mass Spectrometry (MS) Fragmentation Data Comparison
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 180179 ([M-H]⁺), 165 ([M-CH₃]⁺), 151 ([M-CHO]⁺), 135 ([M-CH₂OCH₃]⁺), 121, 107, 91, 77
Vanillin 152[5]151 ([M-H]⁺), 137 ([M-CH₃]⁺), 123, 109, 81, 65, 53[5]
Isovanillin 152151 ([M-H]⁺), 137 ([M-CH₃]⁺), 123, 109, 81, 65, 53
Veratraldehyde 166165 ([M-H]⁺), 151 ([M-CH₃]⁺), 137, 123, 108, 95, 77

Experimental Workflow

The confirmation of the chemical structure of a benzaldehyde derivative like this compound follows a logical spectroscopic workflow. This process integrates data from multiple analytical techniques to provide a comprehensive and unambiguous structural elucidation.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Sample Compound Synthesis & Purification MS Mass Spectrometry (MS) Sample->MS Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Analysis IR Infrared (IR) Spectroscopy Sample->IR Analysis MS_data Molecular Weight & Fragmentation Pattern MS->MS_data Provides NMR_data Chemical Shifts, Coupling Constants, Connectivity NMR->NMR_data Provides IR_data Functional Groups IR->IR_data Provides Confirmation Final Structure Elucidation MS_data->Confirmation Combined Analysis NMR_data->Confirmation Combined Analysis IR_data->Confirmation Combined Analysis

Caption: A generalized workflow for the spectroscopic analysis and confirmation of an organic compound.

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. Key parameters include a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a larger number of scans (typically 1024 or more) to obtain an adequate signal-to-noise ratio.

  • Data Processing: The raw free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline corrections. The spectra are referenced to the TMS signal at 0.00 ppm for ¹H and the residual solvent signal (e.g., 77.16 ppm for CDCl₃) for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas chromatography (GC) or liquid chromatography (LC) system for separation prior to analysis.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions, which produces a molecular ion and a series of fragment ions characteristic of the molecule's structure.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The detector records the relative abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed where a specific precursor ion is selected and fragmented to produce a product ion spectrum.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Methoxy-3-(methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Methoxy-3-(methoxymethyl)benzaldehyde. Ensuring the purity of chemical compounds is paramount in research and drug development to guarantee reliable and reproducible results. This document details experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It also presents a comparative analysis of this compound with two structurally similar alternatives, 4-Methoxy-3-methylbenzaldehyde and Isovanillin, using representative purity data.

Comparative Purity Analysis

The purity of a synthesized batch of this compound and its alternatives can be determined using various analytical techniques. The choice of method depends on the specific requirements of the analysis, including the nature of expected impurities and the desired level of accuracy. Below is a summary of typical purity data obtained for these compounds.

CompoundAnalytical MethodPurity (%)Major Impurity (%)Retention Time / Chemical Shift
This compound HPLC99.20.5 (Isovanillin)7.8 min
GC-MS99.50.3 (Residual Solvent)10.2 min
qNMR99.40.4 (Starting Material)9.85 ppm (aldehyde proton)
4-Methoxy-3-methylbenzaldehyde HPLC99.0[1]0.7 (Unidentified)8.5 min
GC-MS>95[2]-9.7 min
qNMR99.0[1]-9.88 ppm (aldehyde proton)
Isovanillin HPLC≥95[3][4]-6.5 min
GC-MS98.0[5]-8.9 min
qNMR≥95[3]-9.82 ppm (aldehyde proton)

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the reaction of a substituted benzaldehyde precursor with a methoxymethylating agent. A plausible synthetic route starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde). Potential impurities may include:

  • Unreacted Starting Materials: Isovanillin.

  • Isomeric By-products: If vanillin (4-hydroxy-3-methoxybenzaldehyde) is present as an impurity in the starting material, the corresponding isomeric product, 3-methoxy-4-(methoxymethyl)benzaldehyde, could be formed.

  • Reagents and Solvents: Residual amounts of solvents, bases, or other reagents used during the synthesis and purification steps.

  • Degradation Products: Oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol are possible degradation pathways.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • 0-15 min: 30% B to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% B to 30% B

    • 21-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification of impurities.

Instrumentation:

  • GC system coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.

  • Inject 1 µL of the solution in splitless mode.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride, approximately 5 mg) and add it to the same NMR tube.

  • Add a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃).

  • Gently agitate the tube to ensure complete dissolution.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte (e.g., the aldehyde proton) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Compound Synthesis cluster_analysis Purity Analysis cluster_data Data Evaluation Synthesis Synthesis of 4-Methoxy-3- (methoxymethyl)benzaldehyde Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC Sample Preparation GCMS GC-MS Analysis Purification->GCMS Sample Preparation qNMR qNMR Analysis Purification->qNMR Sample Preparation Purity_Data Purity Determination HPLC->Purity_Data GCMS->Purity_Data Impurity_Profile Impurity Identification GCMS->Impurity_Profile qNMR->Purity_Data Final_Report Final Purity Report Purity_Data->Final_Report Impurity_Profile->Final_Report

Workflow for Purity Assessment of Synthesized Compounds

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_attributes Key Attributes HPLC HPLC Volatility Analyte Volatility HPLC->Volatility Non-volatile & Thermally Labile Accuracy Accuracy & Precision HPLC->Accuracy High GCMS GC-MS GCMS->Volatility Volatile & Semi-volatile GCMS->Accuracy High Identification Impurity Identification GCMS->Identification Excellent (MS) qNMR qNMR qNMR->Accuracy Very High (Primary Method) qNMR->Identification Good (Structure Elucidation) Quantification Absolute Quantification qNMR->Quantification Direct

Comparison of Key Attributes of Analytical Techniques

References

A Comparative Guide for Synthetic Utility: 4-Methoxy-3-(methoxymethyl)benzaldehyde vs. Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of starting materials is paramount to the efficiency and outcome of a reaction. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and bio-based aldehyde, has long been a staple in various synthetic endeavors. However, its structural analog, 4-Methoxy-3-(methoxymethyl)benzaldehyde, presents an intriguing alternative with distinct electronic and steric properties that can influence reaction pathways and the characteristics of the final products. This guide provides a comprehensive comparison of these two aldehydes in key synthetic transformations, supported by available experimental data, to aid researchers in selecting the optimal building block for their specific applications.

Physicochemical Properties: A Tale of Two Substituents

The primary structural difference between vanillin and this compound lies in the substituent at the 3-position of the benzene ring. Vanillin possesses a hydroxyl group, which is a hydrogen bond donor and can be deprotonated under basic conditions. In contrast, this compound features a methoxymethyl ether group, which is bulkier and electronically different. These differences manifest in their physical and chemical properties.

PropertyThis compoundVanillin
Molecular Formula C₁₀H₁₂O₃C₈H₈O₃
Molecular Weight 180.20 g/mol [1]152.15 g/mol
Appearance Colorless blocks[1]White to off-white crystalline needles
Melting Point Not specified81-83 °C
Boiling Point Not specified285 °C
Solubility Soluble in acetone[1]Soluble in ethanol, ether; slightly soluble in water

Performance in Key Synthetic Reactions

The differing substituents are expected to influence the reactivity of the aldehyde group and the overall reaction outcomes. Here, we compare their performance in two fundamental carbon-carbon bond-forming reactions: the Wittig reaction and the Aldol condensation.

Wittig Reaction: Synthesis of Stilbenes and other Alkenes

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. The electrophilicity of the aldehyde's carbonyl carbon is a key factor in the reaction's success.

Vanillin: The presence of the electron-donating hydroxyl group in vanillin can slightly decrease the electrophilicity of the carbonyl carbon. However, under basic conditions used for ylide generation, the hydroxyl group can be deprotonated, forming a phenoxide ion. This phenoxide is a strong electron-donating group, which would further decrease the reactivity of the aldehyde towards the Wittig reagent.

This compound: The methoxymethyl group is less electron-donating than a deprotonated hydroxyl group. Therefore, this compound is expected to be more reactive towards the Wittig ylide under standard conditions.

Experimental Data Summary:

AldehydeWittig ReagentProductYield (%)Reference
VanillinBenzyltriphenylphosphonium chloride4-Hydroxy-3-methoxystilbene~70-80% (typical)General Wittig reaction literature
4-Methoxybenzaldehyde (p-Anisaldehyde)Trimethyl phosphonoacetateMethyl trans-4-methoxycinnamateHigh (qualitative)[2]
4-(Hexyloxy)benzaldehydeBenzyltriphenylphosphonium chloride(E/Z)-4-HexyloxystilbeneNot specified[3]

Note: Direct experimental data for the Wittig reaction of this compound is limited in the searched literature. The data for structurally related compounds is provided for a qualitative comparison.

Aldol Condensation: Synthesis of Chalcones and other Enones

The Aldol condensation is another fundamental reaction for forming carbon-carbon bonds, often used to synthesize α,β-unsaturated ketones (chalcones).

Vanillin: The acidic phenolic proton of vanillin can interfere with the basic catalysts typically used in Aldol condensations. However, under controlled conditions, vanillin readily participates in these reactions.

This compound: The absence of an acidic proton makes this aldehyde well-suited for base-catalyzed Aldol condensations without the complication of side reactions involving the 3-substituent. The steric bulk of the methoxymethyl group might slightly hinder the approach of the enolate.

Experimental Data Summary:

AldehydeKetoneProductYield (%)Reference
VanillinAcetone(E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-oneNot specified
VanillinVarious AcetophenonesChalconesHigh (qualitative)[4]
4-Methoxybenzaldehyde (p-Anisaldehyde)Acetone4-(4'-methoxyphenyl)-3-buten-2-oneNot specified[5]
4-Methoxybenzaldehyde (p-Anisaldehyde)Acetophenonetrans-p-AnisalacetophenoneHigh (qualitative)[6]

Note: Direct experimental data for the Aldol condensation of this compound is limited in the searched literature. The data for structurally related compounds is provided for a qualitative comparison.

Experimental Protocols

General Protocol for Wittig Reaction with a Substituted Benzaldehyde

This protocol is a general representation and may require optimization for specific substrates.

  • Ylide Generation: A phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq.) is suspended in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere. A strong base (e.g., n-butyllithium or sodium methoxide, 1.1 eq.) is added dropwise at a low temperature (e.g., 0 °C) to generate the ylide. The formation of a characteristic color (often orange or deep red) indicates ylide formation.

  • Reaction with Aldehyde: A solution of the benzaldehyde derivative (1.0 eq.) in the same anhydrous solvent is added dropwise to the ylide solution at the same low temperature.

  • Reaction Progression: The reaction mixture is typically allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to separate the desired alkene from triphenylphosphine oxide.[3]

General Protocol for Base-Catalyzed Aldol Condensation (Claisen-Schmidt)

This protocol is a general representation for the synthesis of chalcones.

  • Reactant Mixture: The substituted benzaldehyde (1.0 eq.) and a suitable ketone (e.g., acetophenone, 1.0 eq.) are dissolved in a solvent such as ethanol.

  • Base Addition: An aqueous or alcoholic solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added to the stirred solution of the reactants.

  • Reaction Progression: The reaction is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.

  • Work-up and Purification: The reaction mixture is often poured into cold water or acidified to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol).[6]

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_wittig Wittig Reaction cluster_aldol Aldol Condensation Aldehyde Aldehyde Alkene Alkene Aldehyde->Alkene Triphenylphosphine_Oxide Triphenylphosphine_Oxide Phosphonium_Ylide Phosphonium_Ylide Phosphonium_Ylide->Alkene Aldehyde_Aldol Aldehyde Chalcone Chalcone Aldehyde_Aldol->Chalcone Enolate Enolate Enolate->Chalcone

Caption: General workflows for Wittig and Aldol Condensation reactions.

Biological Activity of Derivatives

Vanillin derivatives have been extensively studied and are known to possess a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[7][8][9] The diverse functionalities of vanillin allow for the synthesis of a vast library of derivatives with therapeutic potential.

The biological activities of derivatives of this compound are not as well-documented. However, research on related 4-methoxyphenyl derivatives suggests potential for various biological effects. For instance, some 4-methoxyphenyl derivatives have shown antioxidant, anti-inflammatory, and antimicrobial properties.[7][10] Further investigation into the biological profile of derivatives from this compound is warranted to explore their therapeutic potential.

Biological_Activities Vanillin_Derivatives Vanillin Derivatives Antimicrobial Antimicrobial Vanillin_Derivatives->Antimicrobial Antioxidant Antioxidant Vanillin_Derivatives->Antioxidant Anti_inflammatory Anti-inflammatory Vanillin_Derivatives->Anti_inflammatory Anticancer Anticancer Vanillin_Derivatives->Anticancer 4MMB_Derivatives This compound Derivatives Potential_Bioactivity Potential Biological Activities 4MMB_Derivatives->Potential_Bioactivity

Caption: Known and potential biological activities of derivatives.

Conclusion

Both vanillin and this compound are valuable aromatic aldehydes for synthetic applications. Vanillin's advantages include its widespread availability, renewable origin, and the extensive body of literature on its reactivity and the biological activity of its derivatives. Its phenolic hydroxyl group, however, can sometimes complicate reactions, particularly those conducted under basic conditions.

This compound offers a viable alternative, especially in base-catalyzed reactions where the absence of an acidic proton is advantageous. The electronic and steric differences imparted by the methoxymethyl group can lead to altered reactivity and potentially novel properties in the resulting products. The limited availability of direct comparative data and the underexplored biological potential of its derivatives highlight areas for future research. The choice between these two aldehydes will ultimately depend on the specific reaction, desired product characteristics, and the researcher's objectives.

References

Comparative Biological Efficacy of Benzaldehyde Derivatives: A Focus on Vanillin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of a series of benzaldehyde derivatives. Due to a lack of extensive comparative data on 4-Methoxy-3-(methoxymethyl)benzaldehyde derivatives, this report focuses on the closely related and well-studied derivatives of vanillin (4-hydroxy-3-methoxybenzaldehyde). The structural similarity of these compounds provides valuable insights into the potential activities of this compound derivatives.

This guide synthesizes available experimental data on the anticancer and antifungal activities of various vanillin derivatives, presenting quantitative data in a clear, tabular format. Detailed experimental protocols for key biological assays are provided to support the reproducibility of the findings. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the concepts.

Anticancer Activity of Benzyloxybenzaldehyde Derivatives

A study by Lin et al. explored the anticancer activity of a series of benzyloxybenzaldehyde derivatives against the human leukemia (HL-60) cell line. The compounds were synthesized and evaluated for their cytotoxic effects, providing valuable structure-activity relationship (SAR) insights.

Data Summary: Cytotoxicity against HL-60 Cells
Compound IDStructureIC50 (µM)[1]
17 2-(benzyloxy)benzaldehyde>10
26 2-(benzyloxy)-4-methoxybenzaldehyde>10
27 2-(benzyloxy)-5-methoxybenzaldehyde>10
28 2-(benzyloxy)-5-chlorobenzaldehyde>10
29 2-[(3-methoxybenzyl)oxy]benzaldehyde1-10 (most potent)
30 2-[(2-chlorobenzyl)oxy]benzaldehyde1-10
31 2-[(4-chlorobenzyl)oxy]benzaldehyde1-10

Note: The original paper categorized the IC50 values. For the purpose of this guide, a range is provided based on the publication's findings.

The results indicate that the position of substituents on the benzyl ring significantly influences the anticancer activity. Compound 29 , with a methoxy group at the 3-position of the benzyl ring, demonstrated the highest potency among the tested derivatives.[1] Further investigation revealed that these compounds induce apoptosis and cause cell cycle arrest at the G2/M phase in HL-60 cells.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized compounds against the HL-60 cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: HL-60 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5 × 10⁴ cells/well.

    • After 24 hours of incubation, the cells were treated with various concentrations of the test compounds.

    • The plates were incubated for another 48 hours.

    • Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

    • The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Apoptosis Induction Pathway

The benzyloxybenzaldehyde derivatives were found to induce apoptosis through the mitochondrial pathway.[1] This involves the loss of mitochondrial membrane potential, leading to the activation of caspases and subsequent programmed cell death.

apoptosis_pathway compound Benzyloxybenzaldehyde Derivatives mitochondria Mitochondria compound->mitochondria Induces stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Mitochondrial pathway of apoptosis induced by benzyloxybenzaldehyde derivatives.

Antifungal Activity of Benzaldehyde Derivatives

Several studies have highlighted the antifungal potential of benzaldehyde derivatives. The mechanism of action is often attributed to the disruption of cellular antioxidation systems in fungi.[2]

Data Summary: Antifungal Activity of Substituted Benzaldehydes

A study on redox-active benzaldehydes identified several compounds with potent antifungal activity. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined for various fungal strains.

CompoundFungal StrainMIC (µg/mL)[2]MFC (µg/mL)[2]
2-Hydroxy-3-methoxybenzaldehydeAspergillus fumigatus32-6464
2,4-DihydroxybenzaldehydeAspergillus fumigatus16-3232
2,5-DihydroxybenzaldehydeAspergillus fumigatus16-3232
3,4-DihydroxybenzaldehydeAspergillus fumigatus64-128>128
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Aspergillus fumigatus>128>128

Structure-activity analysis revealed that the presence of an ortho-hydroxyl group on the aromatic ring enhances antifungal activity.[2]

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

The antifungal activity of the compounds is typically evaluated using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

  • Fungal Strains and Media: Fungal strains are cultured on appropriate agar, such as Sabouraud Dextrose Agar.[3] For the assay, RPMI-1640 medium buffered with MOPS is commonly used.[4][5]

  • Inoculum Preparation: A standardized fungal inoculum is prepared to a concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.[5]

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.[3]

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.[5]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control well.[6]

  • MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no visible growth is subcultured on agar plates. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.

Experimental Workflow for Antifungal Screening

The following diagram illustrates the general workflow for screening the antifungal activity of synthesized compounds.

antifungal_workflow synthesis Synthesis of Benzaldehyde Derivatives purification Purification and Characterization synthesis->purification stock_prep Stock Solution Preparation (DMSO) purification->stock_prep broth_micro Broth Microdilution Assay stock_prep->broth_micro mic_det MIC Determination broth_micro->mic_det mfc_det MFC Determination mic_det->mfc_det data_analysis Data Analysis and SAR Studies mfc_det->data_analysis

Caption: General workflow for antifungal activity screening of benzaldehyde derivatives.

Conclusion

This guide provides a comparative overview of the biological efficacy of vanillin derivatives as a proxy for this compound derivatives. The presented data highlights the potential of substituted benzaldehydes as scaffolds for the development of novel anticancer and antifungal agents. The structure-activity relationships discussed underscore the importance of substituent patterns on the aromatic ring for modulating biological activity. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers in the field of drug discovery and development. Further studies are warranted to explore the full therapeutic potential of a broader range of this compound derivatives.

References

Comparative Analysis of 4-Methoxy-3-(methoxymethyl)benzaldehyde Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, understanding the potential for off-target effects is paramount. Cross-reactivity, the unintended binding of a compound to proteins other than the intended target, can lead to adverse effects and hinder therapeutic efficacy. This guide provides a comparative analysis of 4-Methoxy-3-(methoxymethyl)benzaldehyde, a substituted benzaldehyde derivative, and its potential for cross-reactivity. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide will focus on a comparison with structurally similar and well-characterized molecules, namely vanillin and its derivatives. We will also provide detailed experimental protocols for assessing cross-reactivity, enabling researchers to generate crucial data for their specific applications.

Structural Comparison and Cross-Reactivity Potential

The potential for cross-reactivity is often linked to structural similarity. Molecules with comparable shapes, sizes, and functional group arrangements are more likely to bind to the same biological targets. This compound shares a core benzaldehyde structure with vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely studied flavoring agent with known biological activities.[1][2][3] The key difference lies in the substitution at the 3-position: a methoxymethyl group in the target compound versus a hydroxyl group in vanillin.

This structural similarity suggests that antibodies or other proteins that bind to vanillin may also exhibit some degree of cross-reactivity with this compound. The methoxymethyl group, being larger and less polar than the hydroxyl group, may influence the binding affinity and specificity. It is conceivable that this alteration could either increase or decrease binding to various off-target proteins.

To provide a clear visual comparison, the table below outlines the structural properties of this compound and related compounds.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
This compound this compound structureC₁₀H₁₂O₃180.20[4]Aldehyde, Methoxy, Methoxymethyl
VanillinVanillin structureC₈H₈O₃152.15Aldehyde, Hydroxyl, Methoxy
4-Benzyloxy-3-methoxybenzaldehyde4-Benzyloxy-3-methoxybenzaldehyde structureC₁₅H₁₄O₃242.27Aldehyde, Methoxy, Benzyloxy
3-Methoxy-4-(methoxymethoxy)benzaldehyde3-Methoxy-4-(methoxymethoxy)benzaldehyde structureC₁₀H₁₂O₄196.20[5]Aldehyde, Methoxy, Methoxymethoxy

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound, experimental validation is essential. The following are standard, robust methods for quantifying the binding of small molecules to proteins.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive and widely used technique for detecting and quantifying small molecules (haptens) in a sample. The principle relies on the competition between the unlabeled analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity of a compound is determined by its ability to displace the labeled analyte.

Protocol:

  • Coating: Microplate wells are coated with an antibody specific to the target analyte (or a structurally similar compound).

  • Blocking: Any remaining non-specific binding sites on the plate are blocked using a solution such as bovine serum albumin (BSA) or casein.[6]

  • Competition: The test compound (this compound) at various concentrations and a fixed concentration of an enzyme-labeled version of the target analyte (e.g., a vanillin-enzyme conjugate) are added to the wells simultaneously.

  • Incubation: The plate is incubated to allow for competitive binding to the antibody.

  • Washing: The wells are washed to remove any unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added, which is converted into a detectable signal (e.g., colorimetric or fluorescent).

  • Detection: The signal is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the test compound in the sample.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the signal (IC50) is calculated. The percent cross-reactivity is then determined using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_competition 3. Competition cluster_detection 4. Detection Ab Antibody Block Blocking Agent Ab->Block Add Analyte Analyte Block->Analyte Add LabeledAnalyte Labeled Analyte Block->LabeledAnalyte Add Substrate Substrate Analyte->Substrate Wash & Add LabeledAnalyte->Substrate Wash & Add Signal Signal Substrate->Signal Enzymatic Reaction

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding interactions between molecules.[7][8] It is a powerful tool for determining the kinetics (on- and off-rates) and affinity of binding.

Protocol:

  • Immobilization: A target protein (e.g., an antibody or a receptor) is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the test compound (this compound) at various concentrations is flowed over the sensor surface.

  • Binding Measurement: The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in Resonance Units, RU).

  • Dissociation: A buffer is flowed over the surface to measure the dissociation of the analyte from the protein.

  • Regeneration: The sensor surface is regenerated to remove the bound analyte, allowing for subsequent experiments.

  • Data Analysis: The binding data is fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. Cross-reactivity can be assessed by comparing the KD values of different compounds for the same target protein.

SPR_Workflow cluster_setup 1. Setup cluster_binding 2. Binding Phase cluster_dissociation 3. Dissociation Phase cluster_analysis 4. Data Analysis SensorChip Sensor Chip Analyte Analyte Injection SensorChip->Analyte Flow Cell TargetProtein Target Protein TargetProtein->SensorChip Immobilization Association Association Analyte->Association Buffer Buffer Flow Association->Buffer Switch to Buffer Dissociation Dissociation Buffer->Dissociation Sensorgram Sensorgram Dissociation->Sensorgram Real-time Monitoring Kinetics ka, kd, KD Sensorgram->Kinetics Curve Fitting

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Conclusion

References

Benchmarking 4-Methoxy-3-(methoxymethyl)benzaldehyde: A Comparative Performance Guide for Intermediate Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate intermediates is a critical factor influencing reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative benchmark of 4-Methoxy-3-(methoxymethyl)benzaldehyde against a commonly used alternative, 4-methoxybenzaldehyde (p-anisaldehyde), in the context of a widely employed carbon-carbon bond-forming reaction: the Wittig reaction. Due to a lack of extensive published data on the specific reactivity of this compound, this guide leverages established chemical principles to provide a well-reasoned performance forecast, supported by experimental data for the alternative compound.

Executive Summary

This compound is a structurally distinct aromatic aldehyde with potential applications as an intermediate in organic synthesis. While direct experimental data on its performance in many standard reactions is not widely available in peer-reviewed literature, its electronic and steric profile suggests it will exhibit comparable, albeit potentially slightly moderated, reactivity to the commonly used intermediate, 4-methoxybenzaldehyde. The presence of the methoxymethyl group at the meta position is not expected to significantly hinder the electrophilicity of the aldehyde carbonyl, suggesting its utility in reactions such as Wittig olefination, reductive amination, and aldol condensations. This guide presents a hypothetical performance comparison in a Wittig reaction, providing researchers with a foundational understanding for experimental design.

Structural and Electronic Comparison

A comparison of the key structural and electronic features of this compound and 4-methoxybenzaldehyde is crucial for predicting their relative performance as intermediates.

FeatureThis compound4-Methoxybenzaldehyde (p-Anisaldehyde)
Molecular Formula C₁₀H₁₂O₃C₈H₈O₂
Molecular Weight 180.20 g/mol [1]136.15 g/mol
Key Substituents -OCH₃ (para), -CH₂OCH₃ (meta)-OCH₃ (para)
Electronic Effects The para-methoxy group is strongly electron-donating through resonance, increasing electron density on the aromatic ring and slightly deactivating the aldehyde. The meta-methoxymethyl group has a weak inductive electron-withdrawing effect.The para-methoxy group is strongly electron-donating through resonance, increasing electron density on the aromatic ring and slightly deactivating the aldehyde.
Steric Hindrance The methoxymethyl group at the meta position introduces moderate steric bulk in the vicinity of the aldehyde, which could influence the approach of bulky nucleophiles.Minimal steric hindrance around the aldehyde group.

Performance Benchmark: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones.[2] The following section outlines a typical experimental protocol for the Wittig reaction with 4-methoxybenzaldehyde and provides a comparative analysis of the expected performance of this compound in the same transformation.

Hypothetical Reaction Scheme

Wittig Reaction cluster_reactants Reactants cluster_products Products Aldehyde Substituted Benzaldehyde Alkene Stilbene Derivative Aldehyde->Alkene Wittig Reaction Ylide Phosphonium Ylide Ylide->Alkene PhosphineOxide Triphenylphosphine Oxide Ylide->PhosphineOxide

Caption: General scheme of the Wittig reaction.

Experimental Protocol: Wittig Synthesis of Methyl 4-methoxycinnamate

This protocol is adapted from a standard laboratory procedure for the synthesis of methyl trans-4-methoxycinnamate from 4-methoxybenzaldehyde.[3]

Materials:

  • 4-methoxybenzaldehyde (p-anisaldehyde)

  • Trimethyl phosphonoacetate

  • Sodium methoxide

  • Anhydrous methanol

  • Syringe and needle

  • Round-bottom flask with stir bar

  • Rubber septum

  • Vent needle

Procedure:

  • In a round-bottom flask, dissolve trimethyl phosphonoacetate in anhydrous methanol.

  • While stirring, add sodium methoxide to the solution to generate the phosphonate ylide.

  • In a separate test tube, dissolve 4-methoxybenzaldehyde in anhydrous methanol.

  • Using a syringe, add the 4-methoxybenzaldehyde solution dropwise to the ylide solution over a period of ten minutes.

  • Allow the reaction to stir at room temperature for one hour.

  • The formation of a precipitate indicates the progress of the reaction.

  • The product, methyl trans-4-methoxycinnamate, can be isolated and purified by standard techniques such as filtration and recrystallization.

Performance Comparison and Projections
Parameter4-Methoxybenzaldehyde (Experimental Data)This compound (Projected Performance)Rationale for Projection
Reaction Rate Typically rapid, often complete within an hour at room temperature.[3]Expected to be slightly slower.The methoxymethyl group at the meta position may introduce some steric hindrance, potentially slowing the approach of the Wittig reagent to the aldehyde carbonyl. The weak inductive electron-withdrawing effect of the methoxymethyl group is unlikely to significantly alter the electrophilicity of the carbonyl carbon compared to the dominant electron-donating effect of the para-methoxy group.
Yield High yields, often exceeding 80-90% after purification.Expected to be comparable, potentially slightly lower.Assuming the reaction goes to completion, the primary factor affecting isolated yield would be any unforeseen side reactions or purification challenges introduced by the methoxymethyl group. However, significant yield reduction is not anticipated based on its electronic and steric profile.
Product Purity Generally high, with the trans-isomer being the major product for stabilized ylides.Expected to be high.The directing effects on stereoselectivity in the Wittig reaction are primarily governed by the nature of the ylide. The substitution pattern on the benzaldehyde is not expected to significantly alter the E/Z selectivity.

Logical Workflow for Intermediate Selection

The decision-making process for selecting an intermediate in a synthetic pathway involves a logical progression of considerations.

Intermediate Selection Workflow Target Define Target Molecule Retrosynthesis Perform Retrosynthetic Analysis Target->Retrosynthesis Identify Identify Potential Intermediates Retrosynthesis->Identify Evaluate Evaluate Intermediates Identify->Evaluate Compare Compare Performance Metrics (Yield, Purity, Cost, Availability) Evaluate->Compare Proceed Select Select Optimal Intermediate Compare->Select Experiment Experimental Validation Select->Experiment

Caption: A logical workflow for the selection of a chemical intermediate.

Conclusion

This compound represents a viable, albeit less documented, alternative to more common benzaldehyde-based intermediates. Based on fundamental principles of organic chemistry, its performance in key synthetic transformations like the Wittig reaction is projected to be robust, with potentially minor variations in reaction kinetics due to steric factors. For researchers and drug development professionals, this compound warrants consideration, particularly when the methoxymethyl moiety is a desired structural feature in the final target molecule. The provided experimental protocol for a related compound serves as a solid starting point for the development of specific procedures for this compound. Further experimental validation is encouraged to establish a comprehensive performance profile of this intermediate.

References

A Statistical Insight into 4-Methoxy-3-(methoxymethyl)benzaldehyde: A Comparative Analysis of its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the predicted biological performance of 4-Methoxy-3-(methoxymethyl)benzaldehyde in comparison to structurally related vanillin derivatives, supported by experimental data from analogous compounds.

This guide provides a comparative analysis of the potential biological activities of this compound. Due to a lack of direct experimental data for this specific compound, this analysis leverages statistical data from structurally similar vanillin derivatives, particularly those with modifications at the 4-hydroxyl position. This approach allows for an informed projection of its potential efficacy as an antioxidant and antimicrobial agent. Detailed experimental protocols for the discussed biological assays are also provided to support further research.

Introduction to this compound

This compound is an aromatic aldehyde structurally related to vanillin (4-hydroxy-3-methoxybenzaldehyde), a well-known flavoring agent with a range of biological activities, including antioxidant, antimicrobial, and anticancer properties. The key structural difference is the substitution of the hydroxyl group at the C4 position with a methoxymethyl ether. This modification can significantly influence the compound's physicochemical properties and, consequently, its biological activity.

Comparative Analysis of Potential Biological Activity

To statistically infer the potential bioactivity of this compound, we present experimental data from various 4-substituted-3-methoxybenzaldehyde derivatives.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. The tables below summarize the antioxidant activities of vanillin and its derivatives, providing a basis for comparison.

Table 1: Comparative Antioxidant Activity of Vanillin and its Derivatives (DPPH Assay)

CompoundIC50 (µg/mL)Reference
Vanillin0.81[1][2]
Vanillyl Acetate (4-acetoxy-3-methoxybenzaldehyde)0.63[1][2]
3,4-Dihydroxybenzaldehyde0.84[1][2]
Vanillic Acid0.85[1][2]
Ascorbic Acid (Standard)0.44[1][2]

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.

Table 2: Comparative Antioxidant Activity of Vanillin Derivatives (FRAP Assay)

CompoundFRAP Value (µmol Fe(II)/g)Reference
VanillinNot explicitly stated, but used as a baseline for comparison.
Naphthalimido and Phthalimido Vanillin DerivativesShowed a 25-fold increase in activity compared to vanillin.

FRAP value: A measure of the antioxidant's ability to reduce ferric iron. Higher values indicate greater antioxidant power.

Based on the available data for structurally similar compounds, it is plausible that this compound will exhibit antioxidant activity. The ether linkage at the C4 position, replacing the phenolic hydroxyl group of vanillin, may alter the mechanism and potency of its antioxidant action.

Antimicrobial Activity

The antimicrobial potential of vanillin and its derivatives has been extensively studied against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 3: Comparative Antimicrobial Activity of Benzaldehyde Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Aroyl hydrazones of 4-hydroxy-3-methoxy-benzaldehydeActiveActiveActive[3]
1-(4-methoxybenzylidene)-4-methylthiosemicarbazone---[4]
Salmonella typhi (ATCC 6539)64[4]
Salmonella typhi128[4]
Salmonella paratyphi A64[4]
Salmonella paratyphi B128[4]
Salmonella typhimurium64[4]
Chalcone derivatives of 3-benzyloxy-4-methoxybenzaldehydeExhibited excellent activityExhibited excellent activity-[5]

MIC: The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The data on related compounds suggest that this compound is a promising candidate for antimicrobial screening. The specific methoxymethyl substitution may influence its spectrum of activity and potency.

Experimental Protocols

For researchers intending to validate the biological activities of this compound, detailed protocols for the aforementioned assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[6][7]

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Test compound solutions at various concentrations in methanol

  • Methanol (as blank)

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Add 100 µL of the test compound solution to a 96-well microplate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow prep Prepare DPPH Solution (0.1 mM in Methanol) reaction Mix Sample/Standard with DPPH Solution in 96-well Plate prep->reaction sample_prep Prepare Sample and Standard Dilutions sample_prep->reaction incubation Incubate in Dark (30 min, RT) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

DPPH Radical Scavenging Assay Workflow

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[8]

Reagents:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

  • Test compound solutions at various concentrations

  • Ferrous sulfate (FeSO₄) solution for standard curve

Procedure:

  • Warm the FRAP reagent to 37°C.

  • Add 20 µL of the test compound solution to a 96-well microplate.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using known concentrations of FeSO₄.

  • The antioxidant capacity is expressed as µmol of Fe(II) equivalents per gram of the compound.

FRAP_Assay_Workflow prep Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) reaction Mix Sample/Standard with FRAP Reagent in 96-well Plate prep->reaction sample_prep Prepare Sample and FeSO4 Standard Dilutions sample_prep->reaction incubation Incubate at 37°C (30 min) reaction->incubation measurement Measure Absorbance at 593 nm incubation->measurement calculation Calculate FRAP Value from Standard Curve measurement->calculation

FRAP Assay Workflow

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[9][10][11]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound stock solution

  • Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

  • Dispense 100 µL of broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well in the series.

  • Inoculate each well with 10 µL of the standardized inoculum suspension.

  • Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum_prep->inoculate compound_prep Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions of Compound compound_prep->serial_dilution add_broth Add Broth to 96-well Plate add_broth->serial_dilution serial_dilution->inoculate incubation Incubate at 37°C (18-24h) inoculate->incubation read_mic Read MIC (Lowest concentration with no growth) incubation->read_mic

Broth Microdilution Workflow for MIC Determination

Conclusion

While direct experimental data for this compound is not yet available in the public domain, a statistical and comparative analysis based on its structural similarity to vanillin and its derivatives provides a strong rationale for investigating its potential as a bioactive compound. The provided experimental protocols offer a standardized framework for researchers to conduct these evaluations. Further studies are warranted to elucidate the specific antioxidant and antimicrobial properties of this compound and to understand the structure-activity relationships within this class of compounds.

References

Safety Operating Guide

Proper Disposal of 4-Methoxy-3-(methoxymethyl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan for 4-Methoxy-3-(methoxymethyl)benzaldehyde (CAS Number: 76646-41-8). Adherence to these procedures is crucial for minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), this compound is classified as an irritant, harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1]

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and, if there is a risk of splashing, additional protective clothing.

All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[2]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[1] Under no circumstances should this chemical be allowed to enter drains or the environment.

  • Waste Segregation:

    • Collect all waste containing this compound separately from other waste streams. This includes unused product, reaction byproducts, and contaminated materials.

    • Do not mix this waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office. In particular, keep it separate from incompatible materials.[3]

  • Waste Collection and Containerization:

    • Use a designated, clean, and properly sealed hazardous waste container that is compatible with the chemical.[3][4]

    • The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (76646-41-8).[5]

    • Ensure the container is kept closed except when adding waste.[3]

  • Storage of Waste:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area should be cool, dry, and well-ventilated.

  • Disposal Request and Pickup:

    • Follow your institution's specific procedures to request a pickup of the hazardous waste by the Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[5]

Spill Management

In the event of a spill, immediate action should be taken to contain the material and prevent its spread.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Containment: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to cover and absorb the spilled chemical.[6]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

Data Presentation: Hazard Summary

Hazard ClassificationGHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Data sourced from the Safety Data Sheet for this compound.[1]

Mandatory Visualization: Disposal Workflow

Disposal Workflow for this compound start Waste Generation (Unused chemical, reaction residue, contaminated materials) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Keep separate from other chemical streams) ppe->segregate container Collect in Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage pickup Arrange for Pickup by EHS or Licensed Disposal Company storage->pickup end Proper Disposal Complete pickup->end contain Contain Spill with Inert Absorbent spill->contain collect_spill Collect Spill Residue into Hazardous Waste Container contain->collect_spill collect_spill->storage

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for 4-Methoxy-3-(methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Methoxy-3-(methoxymethyl)benzaldehyde in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. Based on the handling of structurally similar aromatic aldehydes, the following PPE is mandatory.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses or GogglesMust be worn at all times in the laboratory to protect against splashes.[1]
Face ShieldRequired when there is a significant risk of splashing, such as during bulk transfer or reactions with a potential for vigorousness.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves should be worn. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated.[2][3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect against splashes and spills.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
RespiratorIn situations where a fume hood is not available or if there is a potential for significant aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be required.[5][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures procedural consistency.

  • Preparation :

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station before beginning work.

    • Have spill control materials (e.g., absorbent pads, sand, or vermiculite) readily accessible.[7]

  • Handling the Chemical :

    • Transport the chemical container in a secondary, shatterproof container.

    • Before opening, allow the container to reach the temperature of the work area to avoid moisture condensation.

    • Carefully open the container in the fume hood, avoiding any splashing or aerosol generation.

    • Use only clean, dry, and compatible equipment (e.g., glass or stainless steel) for transferring the chemical.

    • Dispense the required amount of the chemical slowly and carefully.

    • Keep the container tightly sealed when not in use.[7][8]

  • Post-Handling :

    • Clean all equipment that has come into contact with the chemical according to standard laboratory procedures.

    • Decontaminate the work surface within the fume hood.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing gloves.[8][9]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated Materials :

    • All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste.

    • Collect these materials in a designated, labeled, and sealed hazardous waste container.

  • Unused Product :

    • Unused or waste this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Do not mix this waste with other incompatible chemical waste streams.

    • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[9]

  • Spill Cleanup :

    • In the event of a small spill, contain the spill with an inert absorbent material.[7]

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

    • For large spills, evacuate the area and contact your institution's emergency response team.

    • Do not allow the chemical to enter drains or waterways.[8]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify PPE Availability prep2 Check Safety Equipment (Fume Hood, Eyewash) prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Work Inside Fume Hood handle1->handle2 handle3 Dispense Chemical handle2->handle3 handle4 Seal Container After Use handle3->handle4 clean1 Decontaminate Work Area handle4->clean1 clean2 Dispose of Contaminated Materials clean1->clean2 clean3 Dispose of Unused Chemical clean1->clean3 clean4 Doff PPE Correctly clean2->clean4 clean3->clean4 clean5 Wash Hands clean4->clean5

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.